The Chemical Architecture and Application Potential of 5-(Dimethylamino)-2-nitrophenol: A Technical Guide
Executive Summary In the landscape of rational drug design and molecular probe development, 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) serves as a highly versatile organic building block. Characterized by its stro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design and molecular probe development, 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) serves as a highly versatile organic building block. Characterized by its strong push-pull electronic configuration, this compound is primarily utilized in the synthesis of solvatochromic dyes, non-linear optical materials, and hypoxia-sensitive fluorescent probes. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and mechanistic utility in biological assays, specifically focusing on its role as a precursor and model for nitroreductase (NTR) activation pathways.
Molecular Architecture & Electronic Properties
The Push-Pull (D-π-A) System
The structural core of 5-(dimethylamino)-2-nitrophenol consists of a benzene ring substituted with three distinct functional groups:
Position 1 (Hydroxyl, -OH): Provides a site for hydrogen bonding and pH-dependent ionization.
Position 2 (Nitro, -NO₂): Acts as a powerful electron-withdrawing group (EWG) or "pull" module.
Position 5 (Dimethylamino, -N(CH₃)₂): Acts as a strong electron-donating group (EDG) or "push" module.
This Donor-π-Acceptor (D-π-A) architecture facilitates strong Intramolecular Charge Transfer (ICT) . The electron density is pushed from the dimethylamino group through the π-conjugated benzene ring and pulled toward the nitro group. This highly polarized ground state is a hallmark of , which exhibit exceptional optical properties and sensitivity to their local dielectric environment.
pKa and Physiological Implications
A critical, often overlooked property of this molecule is its predicted acid dissociation constant (pKa) of 7.68 .
At a physiological pH of 7.4, the phenol exists in a dynamic equilibrium between its neutral (protonated) and phenolate (deprotonated) states. According to the Henderson-Hasselbalch equation, approximately 34% of the molecules will be in the deprotonated state at pH 7.4. Because the phenolate oxygen is a significantly stronger electron donor than the neutral hydroxyl group, this equilibrium drastically modulates the ICT band. Researchers must account for this when designing physiological assays to avoid conflating pH-induced spectral shifts with enzymatic activity.
Physicochemical Data
The following table summarizes the core quantitative data for 5-(dimethylamino)-2-nitrophenol, providing a baseline for synthetic and analytical workflows .
Property
Value
CAS Number
14703-83-4
Molecular Formula
C₈H₁₀N₂O₃
Molecular Weight
182.18 g/mol
Melting Point
141 - 142 °C
Boiling Point
322.4 ± 27.0 °C (Predicted)
Density
1.323 ± 0.06 g/cm³ (Predicted)
pKa
7.68 ± 0.13 (Predicted)
Mechanistic Applications in Probe Development
Nitroreductase Sensing and Hypoxia Imaging
The most prominent biological application of 5-(dimethylamino)-2-nitrophenol derivatives is in the detection of hypoxia via Nitroreductase (NTR) activity. NTR is an enzyme overexpressed in hypoxic solid tumors and certain bacterial infections.
The Quenched State: In its native form, the strong electron-withdrawing nature of the -NO₂ group quenches the fluorescence of the conjugated system via Photoinduced Electron Transfer (PET) .
Enzymatic Activation: Under hypoxic conditions, NTR utilizes NADH as a cofactor to reduce the -NO₂ group to an amino (-NH₂) group.
Fluorescence Restoration: This reduction converts the EWG into an EDG. The PET quenching mechanism is abolished, and the molecule undergoes a massive fluorescence enhancement, allowing for precise imaging of the hypoxic microenvironment .
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.
Protocol 1: Evaluation of Solvatochromic Properties
Objective: To quantify the degree of intramolecular charge transfer (ICT) and environmental sensitivity.
Stock Preparation: Prepare a 10 mM stock solution of 5-(dimethylamino)-2-nitrophenol in anhydrous DMSO.
Causality: DMSO ensures complete dissolution of the polar organic molecule and prevents premature aggregation or hydrolysis that occurs in aqueous gradients.
Solvent Gradient Dilution: Dilute the stock to a final concentration of 10 µM in a series of spectroscopic-grade solvents with varying dielectric constants (e.g., Toluene, Chloroform, Acetone, Ethanol, Water).
Spectral Acquisition: Acquire UV-Vis absorption and fluorescence emission spectra for each sample at 25 °C.
Self-Validating Step (Lippert-Mataga Plot): Plot the Stokes shift (difference between absorption and emission maxima in wavenumbers) against the orientation polarizability of the solvents. A linear correlation strictly validates the ICT nature of the excited state; deviations indicate hydrogen-bonding interference or aggregation.
Protocol 2: In Vitro Nitroreductase Activation Assay
Objective: To monitor the enzymatic reduction of the nitro group to an amine.
Buffer Preparation: Prepare a reaction buffer containing 100 mM PBS (pH 7.4) and 500 µM NADH.
Causality: The high 100 mM buffer capacity is mandatory to prevent pH fluctuations near the molecule's pKa (7.68), which would cause false spectral shifts. NADH serves as the obligate electron donor for NTR.
Deoxygenation: Purge the buffer with N₂ gas for 15 minutes prior to the assay.
Causality: Oxygen acts as a competitive electron acceptor for NTR. Failing to establish anaerobic conditions will result in false-negative quenching of the enzymatic reduction rate.
Enzymatic Reaction: Add 10 µM of the probe and varying concentrations of purified E. coli NTR (0–5 µg/mL). Incubate at 37 °C for 30 minutes in the dark.
Self-Validating Step (Negative Control): Run a parallel reaction containing the probe and NTR, but lacking NADH . No fluorescence increase should be observed. If fluorescence increases, it indicates background hydrolysis or auto-oxidation rather than true enzymatic reduction.
The following diagram maps the logical progression of 5-(dimethylamino)-2-nitrophenol from a quenched precursor to an active fluorophore, and its subsequent chemical derivatization into extended conjugated systems (like benzoxazoles) for near-infrared imaging.
Figure 1: Nitroreductase-mediated activation and derivatization pathway.
References
Analytical Chemistry (ACS Publications). "Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues." Analytical Chemistry. URL:[Link]
MDPI Sensors. "Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity." MDPI. URL: [Link]
Exploratory
Strategic Utilization of 5-(Dimethylamino)-2-nitrophenol in Advanced Chemical Synthesis
Executive Summary In the landscape of modern drug discovery and chemical biology, the rational design of functionalized small molecules relies heavily on versatile aromatic building blocks. 5-(Dimethylamino)-2-nitropheno...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and chemical biology, the rational design of functionalized small molecules relies heavily on versatile aromatic building blocks. 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) serves as a critical intermediate in the synthesis of near-infrared (NIR) fluorophores, redox-active pharmacophores, and highly targeted kinase inhibitors.
This technical guide provides an in-depth analysis of its physicochemical properties, electronic architecture, and field-proven methodologies for its derivatization. By understanding the causality behind its reactivity—specifically its "push-pull" electronic system—researchers can optimize synthetic workflows, minimize side reactions, and ensure high-yield conversions in complex drug development pipelines.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physical parameters of 5-(Dimethylamino)-2-nitrophenol is essential for optimizing reaction conditions, particularly regarding solvent selection, thermodynamic control, and isolation techniques. The presence of the nitro group significantly alters the acidity of the phenolic hydroxyl, which must be accounted for during aqueous workups.
Table 1: Core Physicochemical Properties
Property
Value
Scientific Implication
CAS Number
14703-83-4 [1]
Unique chemical identifier for regulatory and procurement tracking.
Molecular Weight
182.18 g/mol [1]
Critical for precise stoichiometric calculations in micro-scale synthesis.
Molecular Formula
C₈H₁₀N₂O₃ [1]
Indicates a high degree of heteroatom functionalization.
Melting Point
141–142 °C [2]
Useful for initial purity assessment via melting point apparatus.
Boiling Point
322.4 ± 27.0 °C (Predicted) [2]
Suggests low volatility; purification via distillation is not recommended.
Density
1.323 ± 0.06 g/cm³ (Predicted) [2]
Relevant for phase separations during liquid-liquid extractions.
pKa
7.68 ± 0.13 (Predicted) [2]
Lower than standard phenol (~10); requires careful pH control during isolation to prevent premature deprotonation.
Electronic Architecture & Reactivity
The synthetic utility of 5-(Dimethylamino)-2-nitrophenol stems from its highly polarized aromatic ring. The molecule features a classic push-pull electronic configuration .
The Push (+M Effect): The para-positioned dimethylamino group acts as a strong electron donor through resonance, increasing electron density on the aromatic core.
The Pull (-M Effect): The ortho-positioned nitro group acts as a powerful electron acceptor, withdrawing electron density and stabilizing anionic intermediates.
The Anchor: The phenolic hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitro group, locking the molecule into a planar conformation that maximizes orbital overlap and resonance stabilization.
This electronic tension makes the molecule highly susceptible to specific transformations, particularly the selective reduction of the nitro group to yield 2-amino-5-(dimethylamino)phenol—a highly reactive ortho-aminophenol used in heterocyclic annulations.
Caption: Push-pull electronic architecture of 5-(dimethylamino)-2-nitrophenol.
To utilize this molecule in drug discovery, the most common first step is the reduction of the nitro group [3]. The resulting 2-amino-5-(dimethylamino)phenol is notoriously unstable in the presence of oxygen, rapidly auto-oxidizing into a dark quinone imine. Therefore, the protocol must be executed with strict environmental controls.
Protocol: Selective Catalytic Hydrogenation
Objective: High-yield conversion of 5-(dimethylamino)-2-nitrophenol to 2-amino-5-(dimethylamino)phenol without over-reduction or hydrogenolysis of the dimethylamino moiety.
Step-by-Step Methodology & Causality:
Substrate Preparation: Dissolve 10 mmol of 5-(dimethylamino)-2-nitrophenol in 50 mL of anhydrous Methanol (MeOH).
Expert Insight: MeOH is chosen because it possesses high hydrogen gas solubility and its polar protic nature stabilizes the polar transition states during the reduction of the nitro group.
Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).
Expert Insight: The Argon purge is critical. Adding dry Pd/C to methanol in the presence of oxygen can cause spontaneous ignition of the solvent vapors.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2-4 hours.
Expert Insight: Maintaining a low pressure (1 atm) prevents the hydrogenolysis of the C-N bond of the dimethylamino group. Raney Nickel is avoided here as it can sometimes lead to partial ring saturation under forcing conditions.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material (bright yellow spot, high Rf) should completely disappear, replaced by a highly polar, UV-active spot (lower Rf).
Filtration and Isolation: Purge the system with Argon to remove residual H₂. Filter the mixture through a pad of Celite under an Argon blanket to remove the Pd/C catalyst.
Expert Insight: The resulting ortho-aminophenol is highly susceptible to air oxidation. The Celite filtration must be done swiftly, and the filtrate should be immediately concentrated in vacuo and either stored under inert gas at -20 °C or used immediately in the next synthetic step (e.g., condensation).
Caption: Synthetic workflow from 5-(dimethylamino)-2-nitrophenol to functionalized pharmacophores.
Analytical Validation Standards
To ensure scientific integrity and trustworthiness of the synthesized intermediates, researchers must validate the structural fidelity of the starting material and its derivatives before proceeding to complex biological assays.
NMR Spectroscopy (¹H-NMR): For 5-(dimethylamino)-2-nitrophenol, the aromatic protons will show a highly characteristic splitting pattern. The proton adjacent to the nitro group will be significantly deshielded (shifted downfield) due to the strong -M effect, while the protons ortho to the dimethylamino group will be shielded (shifted upfield).
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield an [M+H]⁺ peak at m/z 183.18.
Acid-Base Behavior: Due to its predicted pKa of 7.68 [2], the compound will shift in color when exposed to basic solutions (forming the phenoxide ion), which can be tracked via UV-Vis spectrophotometry to confirm the integrity of the phenolic hydroxyl group.
Lookchem. "Cas 63-74-1,Sulfanilamide (Contains related reduction methodologies for 2-amino-5-(dimethylamino)phenol)". Source: Lookchem Chemical Database.
Foundational
An In-depth Technical Guide to the Thermodynamic Stability of 5-(Dimethylamino)-2-nitrophenol
Foreword 5-(Dimethylamino)-2-nitrophenol is a substituted aromatic compound with potential applications in chemical synthesis and materials science. As with many nitroaromatic compounds, a thorough understanding of its t...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
5-(Dimethylamino)-2-nitrophenol is a substituted aromatic compound with potential applications in chemical synthesis and materials science. As with many nitroaromatic compounds, a thorough understanding of its thermodynamic stability is paramount for safe handling, storage, and application.[1][2] This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(Dimethylamino)-2-nitrophenol. It is intended for researchers, scientists, and drug development professionals who work with this or structurally related molecules. This document will delve into the theoretical underpinnings of thermal analysis, present detailed experimental protocols, and discuss the interpretation of potential results, all grounded in established scientific principles for the study of energetic materials.
Introduction to the Thermodynamic Stability of Nitroaromatic Compounds
Nitroaromatic compounds are a class of molecules that feature one or more nitro groups (-NO₂) attached to an aromatic ring. The presence of the electron-withdrawing nitro group significantly influences the electronic structure and reactivity of the molecule. While this can be advantageous for various applications, it can also lead to thermal instability. The decomposition of nitrophenols, for instance, can be highly exothermic and, in some cases, autocatalytic, posing significant safety risks.[1][2]
The thermodynamic stability of a compound refers to its resistance to decomposition under the influence of heat. For 5-(Dimethylamino)-2-nitrophenol, the key factors influencing its stability are the presence of the nitro group, the phenolic hydroxyl group, and the dimethylamino group. The interplay of these functional groups will dictate the onset temperature of decomposition, the energy released during decomposition, and the overall thermal hazard profile of the molecule.
Core Methodologies for Assessing Thermodynamic Stability
The primary techniques for evaluating the thermodynamic stability of solid materials are thermal analysis methods.[3] These techniques monitor the physical and chemical properties of a substance as a function of temperature. For the study of 5-(Dimethylamino)-2-nitrophenol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[3][4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[3] It provides crucial information about thermal transitions such as melting, crystallization, and decomposition.[4][6] For 5-(Dimethylamino)-2-nitrophenol, DSC can be used to determine:
Melting Point: The temperature at which the solid-to-liquid phase transition occurs. A sharp melting peak can be an indicator of purity.
Decomposition Onset Temperature (Tonset): The temperature at which the compound begins to decompose exothermically. This is a critical parameter for assessing thermal stability.
Enthalpy of Decomposition (ΔHd): The total amount of heat released during decomposition. A higher enthalpy of decomposition indicates a more energetic material.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is essential for understanding the decomposition process and can reveal:
Decomposition Temperature Range: The temperature range over which mass loss occurs.
Mass Loss Steps: The number of distinct steps in the decomposition process, which can provide insights into the reaction mechanism.
Residual Mass: The amount of non-volatile material remaining at the end of the experiment.
Proposed Experimental Protocols for 5-(Dimethylamino)-2-nitrophenol
The following protocols are presented as a guide for the systematic evaluation of the thermodynamic stability of 5-(Dimethylamino)-2-nitrophenol. These are based on established methodologies for the analysis of nitrophenols and should be adapted as necessary based on preliminary findings.
Sample Preparation and Handling
Given the potential energetic nature of 5-(Dimethylamino)-2-nitrophenol, all sample handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated area. Small sample sizes (typically 1-5 mg) should be used for initial screening to minimize risks.
Differential Scanning Calorimetry (DSC) Protocol
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Encapsulation: Accurately weigh 1-3 mg of 5-(Dimethylamino)-2-nitrophenol into a hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition temperature (e.g., 30-400 °C).
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower and faster heating rates (e.g., 2, 5, 15, and 20 °C/min) can be used to study the kinetics of decomposition.
Atmosphere: Perform the experiment under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition.
Data Analysis:
Determine the melting point from the peak of the endothermic transition.
Determine the onset temperature of decomposition (Tonset) from the exothermic decomposition peak.
Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA) Protocol
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
Sample Loading: Accurately weigh 3-5 mg of 5-(Dimethylamino)-2-nitrophenol into an appropriate TGA pan (e.g., alumina or platinum).
Experimental Conditions:
Temperature Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed (e.g., 30-600 °C).
Heating Rate: Use a heating rate of 10 °C/min.
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min).
Data Analysis:
Generate a plot of mass vs. temperature.
Determine the temperature ranges for each mass loss step.
Calculate the percentage of mass loss for each step.
Visualization of Experimental Workflows
DSC Experimental Workflow
Caption: Workflow for TGA analysis of 5-(Dimethylamino)-2-nitrophenol.
Interpreting Thermal Data: A Prospective Analysis
While no specific experimental data for 5-(Dimethylamino)-2-nitrophenol is publicly available, we can anticipate the likely thermal behavior based on related structures.
The decomposition of nitrophenols is often a rapid, exothermic process. [1][2]
Tonset
Lower than analogous compounds without the amino group
The electron-donating dimethylamino group may destabilize the molecule.
ΔHd
High
The presence of the nitro group suggests a high energy release upon decomposition.
Mass Loss
A major, rapid mass loss
Corresponds to the exothermic decomposition observed in the DSC.
Potential Decomposition Pathway
The decomposition of nitroaromatic compounds can be complex, often involving autocatalytic pathways. [1]For 5-(Dimethylamino)-2-nitrophenol, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, followed by a cascade of radical reactions. The presence of the phenolic hydroxyl and dimethylamino groups will influence the specific fragmentation patterns.
Caption: A plausible decomposition pathway for 5-(Dimethylamino)-2-nitrophenol.
Conclusion and Recommendations
A thorough investigation of the thermodynamic stability of 5-(Dimethylamino)-2-nitrophenol is crucial for its safe handling and utilization. This guide has outlined a systematic approach using DSC and TGA to characterize its thermal properties. The proposed protocols provide a solid foundation for obtaining reliable and reproducible data.
It is strongly recommended that a comprehensive thermal hazard assessment be conducted before scaling up any process involving this compound. This should include not only DSC and TGA but potentially more advanced techniques such as Accelerating Rate Calorimetry (ARC) to simulate worst-case thermal runaway scenarios. A clear understanding of the decomposition kinetics and gaseous byproducts is also essential for developing appropriate safety protocols and emergency response plans.
References
Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. (n.d.). PMC.
Weng, S., Feng, W., Wu, W., Guo, Z., Chen, L., & Chen, W. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1027–1035. [Link]
Thermal Decomposition of Nitrophenols. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]
Adsorption of p-nitrophenol on organoclays: A thermoanalytical study. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
4-nitrophenol. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved March 10, 2026, from [Link]
5-(diethylamino)-2-nitrophenol. (2025, September 21). Chemsrc. Retrieved March 10, 2026, from [Link]
Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. (2023, March 9). Materials Advances. [Link]
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Molecules. [Link]
Thermal Analysis Instruments (DSC, TGA). (2025, September 17). ResolveMass Laboratories Inc. Retrieved March 10, 2026, from [Link]
Synthesis of 2-amino-5-nitrophenol. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Journal of Physics: Conference Series. [Link]
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved March 10, 2026, from [Link]
Biodegradation of Nitrophenol Compounds. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
5-Diethylamino-2-nitrosophenol hydrochloride. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved March 10, 2026, from [Link]
Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry. [Link]
Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. (2025, January 30). Journal of Science and Healthcare Exploration. Retrieved March 10, 2026, from [Link]
An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. (n.d.). OSTI.GOV. Retrieved March 10, 2026, from [Link]
Crystal structure analysis of 5-(Dimethylamino)-2-nitrophenol
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Dimethylamino)-2-nitrophenol Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Significance of Crystal Structure Analysis The...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Dimethylamino)-2-nitrophenol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Crystal Structure Analysis
The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physical and chemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it dictates solubility, stability, bioavailability, and manufacturability. 5-(Dimethylamino)-2-nitrophenol, a derivative of nitrophenol, possesses functional groups—a hydroxyl group, a nitro group, and a dimethylamino group—that are capable of forming a variety of intermolecular interactions. These interactions are the cornerstone of the crystal lattice and understanding them is crucial for predicting the material's behavior.[1][2]
Nitrophenols are a class of compounds used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[3][4] The introduction of a dimethylamino group can significantly influence the electronic properties and intermolecular bonding potential of the molecule, making its crystal structure of particular interest. This guide will walk through the essential steps to determine and analyze this structure.
Synthesis and Purification of 5-(Dimethylamino)-2-nitrophenol
A plausible synthetic route for 5-(Dimethylamino)-2-nitrophenol involves the nitration of 3-(dimethylamino)phenol. The directing effects of the hydroxyl and dimethylamino groups will favor the substitution at the ortho position to the hydroxyl group.
Experimental Protocol: Synthesis
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-(dimethylamino)phenol in a suitable solvent like glacial acetic acid.
Nitration: Cool the solution in an ice bath. Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining a low temperature to control the reaction rate and prevent over-nitration. The general principle of nitrating phenols is well-established.[5]
Quenching and Neutralization: After the addition is complete, allow the reaction to stir for a specified time before quenching it by pouring it over ice. Neutralize the solution carefully with a base, such as sodium carbonate, until a precipitate forms.
Isolation and Purification: Collect the crude product by filtration. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.[6] The purity can be confirmed by techniques like NMR spectroscopy and mass spectrometry.
Single Crystal Growth: The Gateway to Diffraction
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical.[7] For 5-(Dimethylamino)-2-nitrophenol, several methods can be explored.
Crystallization Techniques
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution.[7] Cover the container with a perforated film to allow for slow evaporation of the solvent.
Vapor Diffusion: This technique is ideal for small quantities of the compound. A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[8]
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then allow it to cool slowly.[9] This can be done at room temperature or in a controlled cooling environment.
The selection of the appropriate solvent is crucial and often requires screening multiple solvents and solvent systems.[10][11]
Once suitable single crystals are obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms in the crystal lattice.
Experimental Workflow for SC-XRD
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations.[12] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[13]
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using computational methods like direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.[14]
Hypothetical Crystallographic Data
The following table presents hypothetical crystallographic data for 5-(Dimethylamino)-2-nitrophenol, which would be expected from a successful analysis.
Parameter
Hypothetical Value
Chemical formula
C₈H₁₀N₂O₃
Formula weight
182.18 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
8.5, 12.3, 9.1
α, β, γ (°)
90, 105.2, 90
Volume (ų)
915.4
Z
4
Calculated density (g/cm³)
1.32
R-factor
< 0.05
Analysis of Intermolecular Interactions
The key to understanding the solid-state properties of 5-(Dimethylamino)-2-nitrophenol lies in its intermolecular interactions. The functional groups present suggest the possibility of several types of non-covalent interactions.[15][16]
Potential Interactions:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen of the dimethylamino group are potential acceptors. This could lead to the formation of chains or networks of molecules.[1][17]
π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which would contribute to the overall stability of the crystal packing.[17]
C-H···O Interactions: Weak C-H···O hydrogen bonds involving the methyl groups and the nitro or hydroxyl groups may also be present.
The Solubility Dynamics of 5-(Dimethylamino)-2-nitrophenol: A Comprehensive Guide to Aqueous vs. Organic Partitioning
Executive Summary For researchers and drug development professionals, understanding the solubility profile of complex aromatic compounds is a critical prerequisite for formulation, assay development, and physiological mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of complex aromatic compounds is a critical prerequisite for formulation, assay development, and physiological modeling. 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) [1] presents a unique physicochemical challenge due to its highly functionalized structure. This whitepaper provides an in-depth mechanistic analysis of its partitioning behavior in water versus organic solvents and outlines a self-validating, OECD-compliant experimental protocol for determining its thermodynamic solubility.
Molecular Causality: The Physicochemical Basis of Solubility
To predict and manipulate the solubility of 5-(dimethylamino)-2-nitrophenol, one must look beyond basic molecular weight (182.18 g/mol )[1] and analyze the specific electronic and spatial relationships of its functional groups.
The Ortho Effect & Intramolecular Hydrogen Bonding
The molecule features a hydroxyl group (-OH) at the C1 position and a strongly electron-withdrawing nitro group (-NO2) at the C2 position.
The Causality: The spatial proximity of these two groups facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen. This internal bonding effectively "masks" the primary hydrogen-bond donating capability of the molecule from the bulk solvent. Consequently, the hydration energy required to dissolve the molecule in neutral water is significantly raised, rendering the compound inherently lipophilic and poorly soluble in aqueous media. Conversely, organic solvents like dichloromethane (DCM) or ethyl acetate favorably solvate this "masked" neutral species via dispersion forces and dipole-dipole interactions.
Amphoteric Speciation and pH-Dependent Partitioning
The presence of a weakly basic dimethylamino group (-N(CH3)2) at C5 and a weakly acidic phenol group introduces amphoteric behavior, making its aqueous solubility highly pH-dependent:
Acidic Conditions (pH < 4): The dimethylamino group undergoes protonation to form a highly polar cation (-NH+(CH3)2). The introduction of this formal charge drastically lowers the lipophilicity, breaking the hydrophobic hydration shell and increasing water solubility.
Basic Conditions (pH > 8): The hydroxyl group deprotonates to form a phenoxide anion. The ortho-nitro group stabilizes this negative charge via resonance, lowering the pKa of the phenol. This anionic state is highly water-soluble.
Neutral Conditions (pH ~ 7): The molecule exists predominantly in its neutral (or zwitterionic) state, exhibiting its lowest aqueous solubility and highest affinity for organic solvents.
Comparative Solubility Data
The following tables summarize the predicted quantitative solubility behavior based on the molecule's functional thermodynamics, alongside the validated experimental parameters required to empirically test these values.
Table 1: Predicted Solubility Profile of 5-(Dimethylamino)-2-nitrophenol
Solvent System
Dielectric Constant (ε)
Expected Solubility (mg/mL)
Mechanistic Rationale
Deionized Water (pH 7.0)
80.1
< 0.1 (Poor)
Intramolecular H-bonding masks the polar -OH; high hydration energy barrier.
Aqueous Buffer (pH 2.0)
~80.0
5.0 - 10.0 (Moderate)
Protonation of -N(CH3)2 forms a highly soluble cationic species.
Aqueous Buffer (pH 10.0)
~80.0
> 10.0 (High)
Deprotonation of -OH forms a highly soluble, resonance-stabilized phenoxide anion.
Dichloromethane (DCM)
9.1
> 50.0 (Very High)
Strong dispersion forces; solvent effectively solvates the lipophilic neutral species.
Ethanol
24.5
10.0 - 25.0 (High)
Disruption of intramolecular H-bonds via competitive intermolecular solvent bonding.
Table 2: Validated Experimental Parameters for Shake-Flask Method
Parameter
Setpoint
Causality / Rationale
Temperature
37 ± 1 °C
Mimics physiological conditions, ensuring data is relevant for BCS (Biopharmaceutics Classification System) modeling[2].
Agitation Speed
100 rpm
Provides sufficient kinetic energy to overcome the unstirred water layer without causing micro-emulsions[2].
Equilibration Time
48 - 72 hours
Ensures the system reaches a true thermodynamic plateau, preventing false-low readings from slow dissolution kinetics[3].
Phase Separation
10,000 rpm Centrifugation
Eliminates colloidal drug aggregates that would falsely elevate the UV/HPLC absorbance signal[4].
Self-Validating Protocol: Equilibrium Thermodynamics via Shake-Flask
To empirically determine the solubility of 5-(dimethylamino)-2-nitrophenol, the 4 coupled with HPLC-UV is the industry gold standard[4]. The following protocol is engineered to be self-validating , meaning the experimental design inherently proves its own accuracy without relying on external assumptions.
Step-by-Step Methodology
Step 1: Solvent Saturation & Excess Addition
Prepare the target solvent systems (e.g., pH 1.2 buffer, pH 7.4 buffer, and pure ethanol). Add an excess amount of 5-(dimethylamino)-2-nitrophenol powder (approximately 10% above the visually estimated saturation point) into sealed glass vials[2].
Causality: Thermodynamic equilibrium requires the continuous presence of a solid phase. If all the solid dissolves, the solution is merely unsaturated, and the true solubility limit remains unknown.
Step 2: Isothermal Agitation
Place the sealed vials in an orbital shaker incubator set strictly to 37 ± 0.1 °C and 100 rpm[2].
Causality: The solubility product (
) is highly temperature-dependent. Maintaining a strict thermal environment ensures the kinetic energy of the solvent remains constant, allowing the dissolution and precipitation rates to equalize.
Step 3: Kinetic Sampling (The Self-Validation Mechanism)
Extract 0.5 mL aliquots from the vials at three distinct time points: 24 hours, 48 hours, and 72 hours [5].
Causality: Single-time-point measurements are prone to kinetic artifacts such as supersaturation or incomplete dissolution. By sampling across a timeline, the protocol self-validates: if the calculated concentration variance between the 48h and 72h samples is < 5% , thermodynamic equilibrium is mathematically proven.
Step 4: Phase Separation
Immediately centrifuge the extracted aliquots at 10,000 rpm for 15 minutes at 37 °C[4].
Causality: Nanoparticulate suspensions scatter light and absorb UV radiation, leading to artificially inflated solubility values. High-speed centrifugation forces these undissolved particulates out of the optical path, isolating the true aqueous phase.
Step 5: HPLC-UV Quantification
Dilute the clear supernatant in the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector[3]. Quantify the peak area against a pre-established, validated calibration curve.
Causality: Unlike simple UV spectrophotometry, HPLC physically separates the parent compound from any potential degradation products formed during the 72-hour incubation, ensuring absolute specificity and preventing false-positive absorbance readings.
Workflow Visualization
Figure 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences. 4
Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". U.S. EPA Product Properties Test Guidelines. 5
SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Brazilian Journal of Pharmaceutical Sciences. 2
World Journal of Pharmaceutical Research. "DETERMINATION OF SOLUBILITY OF TADALAFIL BY SHAKE FLASK METHOD BY EMPLOYING VALIDATED HPLC ANALYTICAL METHOD". WJPR. 3
Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profiling of 5-(Dimethylamino)-2-nitrophenol
Executive Summary As a Senior Application Scientist, I approach the hazard assessment of novel nitroaromatic derivatives not merely as a compliance exercise, but as a mechanistic puzzle. 5-(Dimethylamino)-2-nitrophenol (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the hazard assessment of novel nitroaromatic derivatives not merely as a compliance exercise, but as a mechanistic puzzle. 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) presents a unique structural intersection: a nitrophenol backbone known for bioenergetic disruption, coupled with a dimethylamino group that introduces distinct metabolic and hematological liabilities. Because highly specific in vivo toxicity data for this exact molecule is sparse, establishing a robust Safety Data Sheet (SDS) requires synthesizing the well-documented toxicological mechanisms of its structural analogs. This whitepaper provides a comprehensive evaluation of its physicochemical properties, predicted toxicity mechanisms, and the self-validating experimental protocols required to quantify its hazards for drug development and safety professionals.
Physicochemical Properties & Quantitative Hazard Data
To accurately predict the biological behavior of 5-(Dimethylamino)-2-nitrophenol, we must first establish its physical parameters. The compound's lipophilicity and pKa directly dictate its ability to cross biological membranes, which is the foundational step in its primary toxicity mechanism 1[1].
Table 1: Physicochemical Properties
Parameter
Value
Causality / Biological Implication
CAS Number
14703-83-4
Unique chemical identifier for SDS tracking.
Molecular Formula
C8H10N2O3
Indicates presence of nitro and amino groups.
Molecular Weight
182.18 g/mol
Low MW facilitates rapid cellular diffusion.
Melting Point
141-142 °C
Solid at room temperature; inhalation hazard via dust.
Boiling Point
322.4 °C (Predicted)
Low volatility under standard conditions.
pKa
7.68
Critical for protonophore activity at physiological pH.
Table 2: Predicted GHS Hazard Classification & Toxicity Thresholds
Note: Thresholds are extrapolated from structurally similar nitrophenols.
Hazard Class
Category
Signal Word
Benchmark Data (Analogs)
Acute Toxicity (Oral)
Category 4 (H302)
Warning
Oral LD50 (rat) for generic nitrophenols: 450-850 mg/kg[2].
Skin Irritation
Category 2 (H315)
Warning
Dermal absorption and sensitization via amino groups.
Eye Irritation
Category 2A (H319)
Warning
Direct tissue interaction with phenolic hydroxyl.
Mechanistic Toxicology
Mitochondrial Uncoupling (The Nitrophenol Effect)
The primary toxicological driver of 5-(Dimethylamino)-2-nitrophenol is its predicted ability to uncouple oxidative phosphorylation, a hallmark of nitrophenolic compounds such as 2,4-DNP and the lampricide TFM 3[3]. With a pKa of 7.68, the molecule exists in an equilibrium of protonated and deprotonated states at physiological pH.
In the intermembrane space (IMS) of the mitochondria, where the environment is relatively acidic due to the electron transport chain (ETC), the compound becomes protonated. Its lipophilic nature allows it to diffuse across the inner mitochondrial membrane (IMM). Once in the alkaline mitochondrial matrix, it deprotonates, releasing the proton. This continuous shuttling dissipates the proton motive force (ΔpH), completely bypassing ATP synthase and halting cellular energy production4[4].
Mechanistic pathway of mitochondrial uncoupling by nitrophenol derivatives.
Hematotoxicity (Methemoglobinemia)
The presence of the dimethylamino group introduces a secondary hazard. Aromatic amines and nitro compounds are notorious for inducing methemoglobinemia. The compound (or its hepatic metabolites) can oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing the blood's oxygen-carrying capacity.
Experimental Methodologies for Hazard Validation
To transition from predicted hazards to empirical SDS data, we must utilize self-validating experimental systems. Do not rely on simple viability assays (like MTT), as they provide no mechanistic insight.
Protocol 1: In Vitro Mitochondrial Uncoupling Assay (Seahorse XF)
Why this setup? An ATP luminescence assay cannot distinguish between direct ATP synthase inhibition and proton gradient uncoupling. By measuring the Oxygen Consumption Rate (OCR), we can observe the hallmark of uncoupling: a massive spike in oxygen consumption as the ETC hyper-accelerates in a futile attempt to restore the dissipated proton gradient.
Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a 96-well Seahorse XF microplate. Incubate overnight at 37°C.
Media Exchange: Wash and replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.
Compound Loading (The Self-Validating System): Load the sensor cartridge with the following sequence:
Port A: Oligomycin (final 1.5 µM). Causality: Inhibits ATP synthase to establish the baseline proton leak.
Port B: 5-(Dimethylamino)-2-nitrophenol (titrated doses: 1, 10, 50 µM) or FCCP (0.5 µM positive control). Causality: If OCR spikes upon injection, the compound is confirmed as a protonophore.
Port C: Rotenone/Antimycin A (0.5 µM each). Causality: Shuts down mitochondrial complexes I and III, proving the observed OCR was entirely mitochondrial in origin.
Assay Execution: Run the standard Mito Stress Test protocol and normalize OCR data to total protein content.
Self-validating experimental workflow for measuring mitochondrial uncoupling.
Protocol 2: Methemoglobin Formation Assay
Erythrocyte Isolation: Isolate red blood cells (RBCs) from whole human blood via centrifugation (500 x g, 10 min). Wash three times with PBS.
Dosing: Incubate a 10% RBC suspension with 5-(Dimethylamino)-2-nitrophenol (10-100 µM) for 2 hours at 37°C.
Lysis and Measurement: Lyse cells using 1% Triton X-100. Measure absorbance at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin).
Validation Control: Use sodium nitrite (NaNO2) as a positive control. Causality: NaNO2 reliably oxidizes Fe2+ to Fe3+, creating a maximum methemoglobin baseline. This ensures the spectrophotometric detection is properly calibrated.
Safety Data Sheet (SDS) Core Directives
Based on the mechanistic profile, the following handling directives must be strictly enforced in the laboratory:
Engineering Controls: Handle exclusively within a certified chemical fume hood. The compound is a solid powder; dust generation poses a severe inhalation risk that bypasses first-pass metabolism, accelerating systemic uncoupling.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the lipophilic nature of the compound), safety goggles, and a lab coat.
Emergency Response: In case of exposure, standard oxygen therapy may be insufficient if methemoglobinemia occurs. Methylene blue administration should be considered by medical professionals for severe cyanosis. Do NOT induce vomiting if swallowed, to prevent aspiration of the corrosive phenolic compound.
BenchChem. "Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide".
NIH / PubMed. "The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey and TFM-tolerant rainbow trout".
Polish Journal of Environmental Studies. "Phenols – Sources and Toxicity".
Using 5-(Dimethylamino)-2-nitrophenol as a fluorescent probe
An In-depth Guide to the Characterization and Application of 5-(Dimethylamino)-2-nitrophenol as a Novel Fluorescent Probe Authored by a Senior Application Scientist This document provides a comprehensive technical guide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Characterization and Application of 5-(Dimethylamino)-2-nitrophenol as a Novel Fluorescent Probe
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and potential applications of 5-(Dimethylamino)-2-nitrophenol as a fluorescent probe. Given that this molecule is not yet a widely established commercial probe, this guide is structured to lead the user through the necessary validation and characterization protocols, empowering them to explore its full potential. We will delve into the theoretical underpinnings of its function, provide detailed experimental protocols for its characterization, and outline potential avenues for its application in cellular and biochemical assays.
Introduction: The "Push-Pull" Promise of a Novel Fluorophore
5-(Dimethylamino)-2-nitrophenol belongs to a class of aromatic compounds known as "push-pull" systems. The molecule's architecture features an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂) positioned on a phenol ring. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT), which is the fundamental principle behind its potential as a fluorescent sensor.[1]
Upon excitation with light, the electron density shifts from the donor to the acceptor group, creating an excited state with a large dipole moment. The energy of this excited state, and consequently the wavelength of the emitted fluorescence, is highly sensitive to the surrounding environment. This inherent sensitivity to factors like solvent polarity and pH makes 5-(Dimethylamino)-2-nitrophenol a promising candidate for development into a responsive fluorescent probe.[2][3]
Physicochemical and Predicted Photophysical Properties
A thorough understanding of the probe's fundamental properties is critical for designing experiments. While some properties are established, others are predicted based on the behavior of structurally similar nitrophenols and will require experimental validation using the protocols provided herein.[4][5]
Predicted based on the absorption of other nitrophenols and push-pull systems.[3][5] Requires experimental verification.
Predicted Emission Max
~480 - 580 nm
Predicted to show a significant Stokes shift due to the ICT mechanism. Highly dependent on solvent.[2] Requires experimental verification.
Predicted Quantum Yield
Low to Moderate, highly environment-dependent
Push-pull dyes can have variable quantum yields. Often low in aqueous environments.[7] Requires experimental measurement.
Principle of Operation: Intramolecular Charge Transfer (ICT)
The core mechanism enabling 5-(Dimethylamino)-2-nitrophenol to function as a sensor is Intramolecular Charge Transfer (ICT). In the ground state, there is a certain degree of electron delocalization. Upon photoexcitation, a significant shift of electron density occurs from the electron-donating dimethylamino group to the electron-withdrawing nitro group.
This ICT state is more polar than the ground state. In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission. Therefore, the color of the emitted light can provide information about the polarity of the probe's microenvironment.
Caption: Intramolecular Charge Transfer (ICT) mechanism.
Experimental Characterization and Protocols
The following protocols are designed to systematically characterize the photophysical properties of 5-(Dimethylamino)-2-nitrophenol and validate its use as a fluorescent probe.
Protocol 1: Determination of Fundamental Photophysical Properties
Objective: To determine the absorption maximum (λ_abs), fluorescence emission maximum (λ_em), and Stokes shift of the probe in a standard solvent.
Materials:
5-(Dimethylamino)-2-nitrophenol
Spectrophotometric grade ethanol
UV-Vis Spectrophotometer
Fluorometer
Quartz cuvettes (1 cm path length)
Procedure:
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in ethanol.
Working Solution: Dilute the stock solution to 10 µM in ethanol.
Absorption Spectrum:
Use ethanol as a blank to zero the spectrophotometer.
Scan the absorbance of the 10 µM working solution from 300 nm to 600 nm.
Record the wavelength of maximum absorbance (λ_abs).
Emission Spectrum:
Set the fluorometer's excitation wavelength to the determined λ_abs.
Scan the emission spectrum from (λ_abs + 10 nm) to 700 nm.
Record the wavelength of maximum fluorescence intensity (λ_em).
Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em - λ_abs.
Causality and Insights: This initial characterization is fundamental. The Stokes shift is a critical parameter; a larger shift is generally desirable as it minimizes the overlap between absorption and emission spectra, improving signal-to-noise ratios in imaging applications.
Protocol 2: Evaluation of Solvatochromic Properties
Objective: To quantify the probe's sensitivity to environmental polarity.
Materials:
A series of solvents with varying polarity (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).
Probe stock solution (1 mM in ethanol or DMSO).
Procedure:
Prepare a 10 µM solution of the probe in each of the selected solvents.
For each solution, record the absorption and emission spectra as described in Protocol 1.
Record the λ_em for each solvent.
Plot the emission maximum (λ_em in nm) against the solvent polarity parameter (e.g., Reichardt's E_T(30) value).
Data Interpretation: A strong correlation between the emission maximum and solvent polarity indicates significant solvatochromism. This property is the basis for using the probe to report on the polarity of its microenvironment, such as within the hydrophobic core of a protein or a lipid membrane.
Solvent
Polarity (E_T(30))
λ_abs (nm)
λ_em (nm)
Stokes Shift (nm)
Toluene
33.9
(User Data)
(User Data)
(User Data)
Chloroform
39.1
(User Data)
(User Data)
(User Data)
Acetonitrile
45.6
(User Data)
(User Data)
(User Data)
Ethanol
51.9
(User Data)
(User Data)
(User Data)
Water
63.1
(User Data)
(User Data)
(User Data)
Protocol 3: Characterization as a Fluorescent pH Indicator
Objective: To determine the probe's pKa and its useful range as a fluorescent pH indicator.
Materials:
A series of buffers spanning a wide pH range (e.g., pH 4 to pH 10).[8]
Probe stock solution (1 mM in ethanol or DMSO).
Fluorometer.
Procedure:
Prepare a set of solutions by diluting the probe stock to a final concentration of 10 µM in each buffer.
For each pH value, record the fluorescence emission spectrum (excite at the λ_abs of the protonated or deprotonated form, whichever is more appropriate).
Record the fluorescence intensity at the emission maximum.
Plot the fluorescence intensity versus the pH of the buffer.
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Causality and Insights: The phenolic hydroxyl group is expected to deprotonate at basic pH. This deprotonation alters the electronic properties of the chromophore, typically leading to a significant change in fluorescence intensity or wavelength.[9] This behavior allows the probe to act as a ratiometric or intensiometric sensor for pH.
Caption: General workflow for characterizing a new fluorescent probe.
Protocol 4: General Protocol for Live Cell Staining and Imaging
Objective: To assess the probe's utility for cellular imaging, including its cell permeability, localization, and cytotoxicity.
Materials:
Cultured cells (e.g., HeLa, A549) grown on glass-bottom imaging dishes.
Complete cell culture medium.
Phosphate-Buffered Saline (PBS).
Probe stock solution (1 mM in DMSO).
Fluorescence microscope with appropriate filter sets.
Optional: Organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) for co-localization studies.[10]
Procedure:
Cell Preparation: Culture cells to 60-80% confluency.
Staining Solution Preparation: Dilute the probe stock solution in pre-warmed complete culture medium to a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
Cell Staining:
Remove the culture medium and wash cells once with PBS.
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.
Imaging:
Add fresh imaging buffer to the cells.
Image the cells using the fluorescence microscope. Use an excitation wavelength near the probe's λ_abs and an appropriate emission filter.
Acquire brightfield or DIC images for cell morphology.
Cytotoxicity Assessment: Observe cell morphology for signs of stress (e.g., rounding, detachment). For a quantitative assessment, perform a standard viability assay (e.g., MTS or MTT) on cells treated with the probe at various concentrations.
Co-localization (Optional): Stain cells with an organelle-specific tracker according to the manufacturer's protocol, then stain with the 5-(Dimethylamino)-2-nitrophenol probe and acquire images in separate channels.
Trustworthiness and Self-Validation: It is crucial to run a vehicle control (cells treated with DMSO at the same concentration as the probe-treated cells) to ensure that any observed effects are due to the probe itself and not the solvent. Always start with a concentration matrix to find the optimal balance between signal intensity and cell health. Minimize light exposure to reduce phototoxicity.[10]
Potential Applications and Future Directions
Based on its structural characteristics, 5-(Dimethylamino)-2-nitrophenol could be explored for several applications:
Mapping Cellular Polarity: The probe's solvatochromism could be leveraged to image variations in polarity across different cellular compartments.
Monitoring pH in Organelles: If the probe localizes to a specific organelle, its pH sensitivity could be used to report on the pH of that microenvironment.
Detection of Reactive Oxygen Species (ROS): The electron-rich phenol and amine moieties could potentially interact with certain ROS, leading to a change in fluorescence.[11][12] This would require specific validation against known ROS generators and scavengers.[13][14]
Quenching-Based Assays: The probe's fluorescence might be quenched upon binding to specific metal ions or electron-deficient nitroaromatic compounds, a principle used in designing sensors for explosives or pollutants.[15][16]
Safety and Handling
Nitrophenol compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
ResearchGate. Fluorescence decay of (E)-5-(diethylamino)-2-(4-nitrophenyl)methyl.... Available from: [Link]
ResearchGate. Fluorescence quenching and electronic interaction of (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide for selective nitroaromatic detection and DFT study. Available from: [Link]
NSF PAR. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available from: [Link]
Royal Society of Chemistry. Detection of nitrophenols with a fluorescent Zr(iv) metal–organic framework functionalized with benzylamino groups. Available from: [Link]
PubMed. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Available from: [Link]
National Institutes of Health (NIH). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Available from: [Link]
ResearchGate. Synthesis of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol.... Available from: [Link]
Oxford Academic. The use of fluorescent probes in cell-counting procedures. Available from: [Link]
PubMed. Characterization of fluorescent 2-dimethylaminonaphthalene-5-sulfonyl-immunoglobulin G conjugates for application in fluorescence polarization studies. Available from: [Link]
National Institutes of Health (NIH). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Available from: [Link]
ScholarWorks@GVSU. Control of Irradiation Wavelength and Quantum Yield of Photocleavable Cages. Available from: [Link]
National Institutes of Health (NIH). Fluorescence detection of three types of pollutants based on fluorescence resonance energy transfer and its comparison with colorimetric detection. Available from: [Link]
MDPI. Recent Progress in the Development of Fluorescent Probes for Thiophenol. Available from: [Link]
ResearchGate. 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM.... Available from: [Link]
Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.
MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available from: [Link]
Preprints.org. The ATTO 565 Dye and its Applications in Microscopy. Available from: [Link]
National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available from: [Link]
Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]
ResearchGate. Absolute values for detecting reactive oxygen species (ROS): After one.... Available from: [Link]
Tecan. Master the challenges of cell-based fluorescence assays. Available from: [Link]
Indian Academy of Sciences. Photophysical, photostability, photothermal and narrow-band laser performances using different solvents. Available from: [Link]
MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Available from: [Link]
Chemistry LibreTexts. 5: pH Measurement and Its Applications (Experiment). Available from: [Link]
Google Patents. CN112778141A - Preparation method of 2-amino-5-nitrophenol.
MDPI. Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution. Available from: [Link]
ACS Publications. Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. Available from: [Link]
MDPI. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Available from: [Link]
Patsnap. Quantum Dots vs Organic Dyes: Photoluminescence Quantum Yield Battle. Available from: [Link]
MDPI. Paper-Based Colorimetric pH Test Strip Using Bio-Derived Dyes. Available from: [Link]
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IntechOpen. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available from: [Link]
Application Notes and Protocols: Synthesis and Application of Novel Fluorophores from 5-(Dimethylamino)-2-nitrophenol
Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of novel fluorescent dyes derived from the versatile precursor, 5-(dimethylamino)-2-nitrophenol. This precursor,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of novel fluorescent dyes derived from the versatile precursor, 5-(dimethylamino)-2-nitrophenol. This precursor, possessing both an electron-donating dimethylamino group and an electron-withdrawing nitro group on a phenolic backbone, offers a strategic starting point for the development of fluorophores with potential applications in biological imaging and sensing. We present a detailed, step-by-step protocol for the synthesis of a putative fluorescent dye, "DMNA-Sal," through a reductive amination pathway, followed by thorough characterization and application in cell staining. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development seeking to expand their palette of fluorescent tools.
Introduction: The Potential of 5-(Dimethylamino)-2-nitrophenol in Fluorophore Development
The rational design of fluorescent probes is a cornerstone of modern biological and chemical sciences.[1] The selection of a suitable starting material is critical, and 5-(dimethylamino)-2-nitrophenol presents a compelling scaffold. The molecule's inherent electronic asymmetry, with the strong electron-donating dimethylamino group and the electron-withdrawing nitro group, creates a push-pull system. This configuration is a well-established design principle for creating dyes with significant intramolecular charge transfer (ICT) character, a phenomenon often associated with strong fluorescence and environmental sensitivity.[2]
The presence of the nitro group also offers a versatile chemical handle for further synthetic transformations. Reduction of the nitro group to an amine is a high-yielding and straightforward reaction that dramatically alters the electronic properties of the molecule, often leading to the generation of a fluorescent species. This newly formed amine can then be readily derivatized to construct a wide array of complex fluorophores.
This application note will focus on a practical, two-step synthesis of a novel Schiff base fluorescent dye, termed DMNA-Sal (Dimethylamino-nitroaniline Salicylidene), from 5-(dimethylamino)-2-nitrophenol. We will then detail its characterization and provide a protocol for its use in cellular imaging.
Synthesis of DMNA-Sal: A Fluorescent Derivative
The synthesis of DMNA-Sal from 5-(dimethylamino)-2-nitrophenol proceeds via a two-step process: (1) reduction of the nitro group to an amine, followed by (2) condensation with salicylaldehyde to form the fluorescent Schiff base.
Application Note: Chemoselective Reduction of 5-(Dimethylamino)-2-nitrophenol to 2-Amino-5-(dimethylamino)phenol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4)[1] Introduction & Scope The reduction of aromatic nitro compo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound Focus: 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4)[1]
Introduction & Scope
The reduction of aromatic nitro compounds to anilines is a foundational transformation in organic synthesis. Specifically, the reduction of[1] yields 2-amino-5-(dimethylamino)phenol, a highly valuable, electron-rich o-aminophenol precursor used in the synthesis of advanced redox-active probes, oxazine/rhodamine fluorophores, and pharmaceutical active ingredients.
However, this specific transformation presents unique handling challenges. This application note establishes two field-proven, self-validating protocols for this reduction, prioritizing chemoselectivity and product stability.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand the causality behind the experimental conditions rather than merely executing a recipe. The reduction of the nitro group to an amine is not a single-step process; it follows the well-documented[2].
The Reaction Pathway
The reduction proceeds via sequential two-electron, two-proton transfers. The nitroarene is first reduced to a nitroso intermediate, followed by reduction to an N-arylhydroxylamine, and finally to the primary amine[2].
Caption: Haber-Lukashevich reduction mechanism from nitroarene to aminoarene.
The Oxidation Liability & Protocol Design
The resulting product, 2-amino-5-(dimethylamino)phenol, possesses a hydroxyl group, a primary amine, and a strongly electron-donating dimethylamino group. This combination renders the aromatic ring exceptionally electron-rich.
The Causality: Because of its low oxidation potential, the free base o-aminophenol is highly susceptible to rapid air oxidation, forming dark, polymeric quinone imines upon exposure to ambient oxygen[3],[4].
The Solution: Standard benchtop filtration will result in severe product degradation. Therefore, the protocols below mandate strictly anaerobic workup conditions and the immediate stabilization of the product as a hydrochloride salt[3],[4].
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd/C and H₂)
is the industry standard for clean nitro reductions, generating only water as a byproduct[5],[6].
Self-Validating Indicators: The starting material is deep yellow/orange. Successful reduction is indicated by the cessation of hydrogen uptake and the solution transitioning to a pale/colorless state.
Reaction Setup: In an oven-dried Schlenk flask purged with Argon, dissolve 5-(dimethylamino)-2-nitrophenol (1.0 eq, e.g., 10 mmol) in anhydrous, degassed absolute ethanol (100 mL, 0.1 M).
Catalyst Addition: Under a positive flow of Argon, carefully add 10% Pd/C (10 wt% relative to the substrate). Safety Note: Pd/C is highly pyrophoric; never add dry catalyst to a solvent containing methanol/ethanol in the presence of air.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1–2 atm). Stir vigorously at 20–25 °C.
Monitoring: Monitor via LC-MS or TLC (UV/Vis). The reaction is typically complete within 2–4 hours when the yellow hue completely fades.
Anaerobic Filtration (Critical Step): Filter the reaction mixture through a tightly packed pad of Celite under a strict Argon atmosphere (using a Schlenk frit or a glovebox) to remove the Pd/C catalyst. Do not expose the filtrate to air.
Salt Formation: Immediately add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether, 2.5 eq) to the filtrate. The 2-amino-5-(dimethylamino)phenol dihydrochloride salt will instantly precipitate as a stable, off-white solid.
Isolation: Filter the precipitate, wash with cold, degassed diethyl ether, and dry in vacuo. Store at -20 °C under Argon.
Caption: Step-by-step workflow for Pd/C catalytic hydrogenation and anaerobic isolation.
Protocol B: Mild Transfer Hydrogenation (Zn Dust / Ammonium Formate)
For laboratories lacking high-pressure hydrogen infrastructure, provides a rapid, highly effective alternative[7],[6].
Preparation: Dissolve 5-(dimethylamino)-2-nitrophenol (1.0 eq) in anhydrous, degassed methanol (0.1 M) under Argon.
Reagent Addition: Add ammonium formate (5.0 eq). Cool the mixture to 0 °C in an ice bath to control the initial exotherm.
Reduction: Slowly add activated Zinc dust (4.0 eq) in small portions. Self-Validating Indicator: Mild effervescence (gas evolution) and an exothermic reaction will occur.
Validation: Remove the ice bath and allow the reaction to stir at room temperature. Completion is typically reached within 30–60 minutes.
Workup: Filter the mixture through Celite under Argon to remove zinc salts. Concentrate the filtrate under reduced pressure (bath temperature <30 °C).
Isolation: Redissolve the residue in degassed ethyl acetate, wash with degassed brine, dry over Na₂SO₄, and immediately precipitate the HCl salt using ethereal HCl as described in Protocol A.
Data Presentation: Method Comparison
To assist in selecting the appropriate methodology for your specific laboratory setup, the quantitative parameters of both protocols are summarized below.
Parameter
Protocol A: Pd/C Hydrogenation
Protocol B: Zn / Ammonium Formate
Primary Reagents
H₂ gas, 10% Pd/C, Ethanol
Zn dust, NH₄HCO₂, Methanol
Operating Temperature
20–25 °C (Room Temp)
0 °C warming to Room Temp
Typical Reaction Time
2–4 hours
30–60 minutes
Scalability
Excellent (requires autoclave for >100g)
Good (exothermic, requires careful addition)
Workup Requirements
Strict inert filtration, HCl salt precipitation
Filtration of Zn salts, extraction, HCl salt
Primary Advantage
No chemical byproducts, highest purity
No H₂ gas infrastructure required, rapid
Yield Expectation
85% - 95% (as HCl salt)
75% - 85% (as HCl salt)
References
Title : Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol
Source : ACS Publications (Industrial & Engineering Chemistry Research)
URL :[Link]
Title : Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin
Source : MDPI (International Journal of Molecular Sciences)
URL :[Link]
Title : Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
Source : Oriental Journal of Chemistry
URL :[Link]
Title : Nitro Reduction - Common Conditions
Source : Common Organic Chemistry
URL :[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Detailed Application Notes and Protocols.
Executive Summary
While 5-(dimethylamino)-2-nitrophenol (CAS: 14703-83-4) is non-fluorescent in its native state, it serves as an indispensable synthetic building block in the development of advanced bioimaging agents. Through targeted reduction and subsequent condensation, this precursor yields 7-dimethylamino-1,4-benzoxazin-2-ones , a class of highly stable, red-emitting fluorophores. These benzoxazinone derivatives exhibit remarkable photophysical properties—including large Stokes shifts, dual fluorescence, and compatibility with standard 488 nm and 633 nm lasers—making them ideal for flow cytometry, live/dead cell discrimination, and the design of responsive chemodosimeters [1, 2].
Mechanistic Insights: From Quenched Precursor to Emissive Probe
As a Senior Application Scientist, it is critical to understand why this specific precursor is chosen over others. The structural logic of 5-(dimethylamino)-2-nitrophenol relies on the interplay of its functional groups:
The Quenching Effect (Native State): The strongly electron-withdrawing nitro (
) group at the ortho position to the phenol acts as an intramolecular fluorescence quencher via Photoinduced Electron Transfer (PET). It effectively neutralizes the electron-donating capacity of the dimethylamino group.
Activation via Reduction: Catalytic reduction of the nitro group to an amine (
) generates 2-amino-5-dimethylaminophenol. This transformation converts a strong electron-withdrawing group into an electron-donating nucleophile, priming the ring for cyclization.
Fluorophore Genesis (Push-Pull System): Condensation of the ortho-aminophenol intermediate with an
-keto acid yields the 1,4-benzoxazin-2-one core [1]. The resulting fluorophore features a classic "push-pull" -conjugated system: the dimethylamino group acts as the electron donor (push), while the lactone carbonyl acts as the electron acceptor (pull). This lowers the HOMO-LUMO gap, shifting emission into the visible/red spectrum (typically >600 nm) [2].
Workflow Visualization
Synthesis of benzoxazinone fluorophores from 5-(dimethylamino)-2-nitrophenol for bioimaging.
Experimental Protocols
Protocol A: Synthesis of the 7-Dimethylamino-1,4-benzoxazin-2-one Core
This protocol outlines the self-validating, two-step conversion of the precursor into the active fluorescent core.
Step 1: Catalytic Reduction
Dissolve 10 mmol of 5-(dimethylamino)-2-nitrophenol in 50 mL of absolute ethanol.
Add 100 mg of 10% Palladium on Carbon (Pd/C) catalyst under an inert argon atmosphere.
Purge the flask and introduce Hydrogen gas (
) at 1 atm via a balloon. Stir vigorously at room temperature for 2–4 hours.
Validation Check: Monitor via TLC (Dichloromethane:Methanol 9:1). The yellow nitro compound spot should disappear, replaced by a highly polar, easily oxidizable amine spot.
Filter the mixture rapidly through a pad of Celite under argon to remove the catalyst. Critical Note: The resulting 2-amino-5-dimethylaminophenol is highly sensitive to air oxidation and must be used immediately in Step 2.
Step 2: Cyclocondensation
To the freshly prepared ethanolic solution of 2-amino-5-dimethylaminophenol, add 11 mmol of an
-keto acid (e.g., sodium pyruvate or a functionalized glyoxylic acid derivative).
Acidify the mixture with 1 mL of glacial acetic acid to catalyze the imine formation and subsequent lactonization.
Reflux the mixture at 80°C for 3 hours. The solution will transition to a deep, intensely fluorescent red/orange color.
Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the 7-dimethylamino-1,4-benzoxazin-2-one derivative[1].
Protocol B: Application in Flow Cytometry (Live/Dead Cell Discrimination)
Benzoxazinone derivatives (such as the "Vita Blue" analog) are highly effective for viability assays because their emission is distinct from standard FITC/GFP channels, allowing for single-laser, dual-color analysis [2].
Probe Preparation: Prepare a 10 mM stock solution of the benzoxazinone-succinimidyl ester derivative in anhydrous DMSO.
Cell Staining: Harvest cells (
cells/mL) and wash twice with PBS (pH 7.4).
Incubation: Add the fluorescent probe to a final concentration of 5–10
M. Incubate in the dark at 37°C for 30 minutes.
Flow Cytometry Analysis:
Excitation: 488 nm (Argon-ion laser).
Emission: Collect fluorescence in the FL3 channel (>600 nm long-pass filter).
Causality: Live cells with intact esterase activity will process the probe, retaining the red-emitting fluorophore intracellularly, whereas dead cells with compromised membranes will not retain the signal.
Protocol C: Chemodosimeter for Cysteine (Cys) Detection
By functionalizing the benzoxazinone core with an aldehyde group, the probe acts as a highly selective chemodosimeter for thiols [4].
Assay Setup: Prepare a 10
M solution of the benzoxazinone-aldehyde probe in a HEPES buffer (pH 7.4) containing 30% acetonitrile to ensure solubility.
Analyte Introduction: Add biological samples or Cysteine standards (0–100
M).
Mechanistic Readout: The aldehyde group reacts specifically with the 1,2-aminothiol of Cysteine to form a stable thiazolidine ring. This chemical reaction breaks the
-conjugation of the aldehyde, disabling the internal charge transfer (ICT) quenching and resulting in a massive >50-fold fluorescence enhancement.
Measurement: Expose to 500 nm light and measure emission at 610 nm.
Quantitative Data Presentation
The table below summarizes the photophysical properties of bioimaging probes derived from the 5-(dimethylamino)-2-nitrophenol precursor, highlighting their versatility across different biological applications.
Derivative / Functionalization
Excitation ()
Emission ()
Quantum Yield ()
Primary Bioimaging Application
Source
Unsubstituted Core (Methyl at C3)
480 nm
590 nm
0.45 (in EtOH)
Baseline fluorophore characterization
[1]
Vita Blue Analog (Polypeptide conjugate)
488 nm
616 nm
0.38 (in PBS)
Flow cytometry (Live/Dead cells)
[2]
Crown-Ether Conjugate (Aza-15-crown-5)
495 nm
625 nm*
0.52 (with )
Fluoroionophore for /
[3]
Aldehyde Conjugate (Chemodosimeter)
500 nm
610 nm
0.05 0.60**
Cysteine / Homocysteine detection
[4]
*Emission shifts significantly upon cation binding due to modulation of the push-pull system.
**Quantum yield increases dramatically upon thiazolidine ring formation (Fluorescence Turn-On).
References
Synthesis and properties of some 7-dimethylamino-1,4-benzoxazin-2-ones. Journal of Heterocyclic Chemistry (1985). URL:[Link]
Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength. Biology of the Cell (1989). URL:[Link]
First crown ether derivative of benzoxazinone; a new fluoroionophore for alkaline earth metals recognition. Journal of the Chemical Society, Chemical Communications (1988). URL:[Link]
Fluorescent probes for thiols (Cys and Hcy). Chemical Society Reviews (2013). URL:[Link]
Method
Application Note: Functionalization of 5-(Dimethylamino)-2-nitrophenol for the Synthesis of Advanced Push-Pull Polymeric Materials
Introduction & Mechanistic Overview The development of photoresponsive and Non-Linear Optical (NLO) polymers relies heavily on the precise incorporation of Donor- -Acceptor (D- -A) chromophores into macromolecular archit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The development of photoresponsive and Non-Linear Optical (NLO) polymers relies heavily on the precise incorporation of Donor-
-Acceptor (D--A) chromophores into macromolecular architectures. 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) serves as an exceptional precursor for such materials. Structurally, the dimethylamino group acts as a powerful electron donor, while the nitro group functions as a strong electron acceptor. This arrangement establishes a robust intramolecular charge transfer (ICT) network across the -conjugated aromatic ring, which is highly sensitive to external stimuli such as pressure, polarity, and light[1].
To transition this small molecule into a polymerizable entity, the phenolic hydroxyl (-OH) group is utilized as a synthetic handle. By converting the phenol into a methacrylate ester, we generate a functional monomer (DMANP-MA) that can undergo Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is specifically chosen because it provides unprecedented control over molecular weight and yields narrow molecular weight distributions, which is critical for minimizing optical scattering in the final material[2]. Furthermore, the high end-group fidelity of RAFT polymers allows for precise post-polymerization modifications or controlled depolymerization if required for recycling[3].
Synthetic Workflow
The following diagram illustrates the logical progression from the raw chromophore to the precisely controlled NLO-active polymer.
Caption: Workflow for the synthesis and RAFT polymerization of DMANP-MA.
Experimental Protocols
As a self-validating system, each protocol incorporates specific physical and chemical checkpoints to ensure the causality of the reaction conditions translates into the desired product.
Protocol 1: Synthesis of 5-(Dimethylamino)-2-nitrophenyl methacrylate (DMANP-MA)
Objective: Covalently attach a polymerizable vinyl group to the push-pull chromophore without disrupting the D-
-A network.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5-(Dimethylamino)-2-nitrophenol (5.0 g, 27.4 mmol) and dissolve in 100 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of the highly reactive methacryloyl chloride into methacrylic acid.
Catalysis & Neutralization: Add Triethylamine (TEA) (5.7 mL, 41.1 mmol) to the solution and cool the flask to 0 °C in an ice bath.
Causality: TEA acts dually as a nucleophilic catalyst to accelerate esterification and as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the dimethylamino group which would destroy its electron-donating capability.
Addition: Add methacryloyl chloride (3.2 mL, 32.9 mmol) dropwise over 30 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Workup: Quench the reaction with 50 mL of saturated aqueous
. Extract the organic layer, wash with brine, and dry over anhydrous . Evaporate the solvent under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v).
Validation Checkpoint: TLC analysis should show complete consumption of the red phenol spot, replaced by a higher
yellow/orange ester spot. NMR must reveal the disappearance of the phenolic -OH peak (~10.0 ppm) and the emergence of vinylic protons (~5.8 and 6.2 ppm).
Protocol 2: RAFT Polymerization of DMANP-MA
Objective: Polymerize the synthesized monomer into a well-defined macromolecule with low dispersity (
).
Reagent Mixing: In a 20 mL Schlenk tube, combine DMANP-MA (2.0 g, 8.0 mmol), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as the Chain Transfer Agent (22.3 mg, 0.08 mmol), and Azobisisobutyronitrile (AIBN) (1.3 mg, 0.008 mmol). Dissolve the mixture in 4.0 mL of anhydrous anisole.
Causality: A [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.1 is precisely chosen to balance the rate of propagation with the rate of reversible chain transfer, ensuring all polymer chains initiate simultaneously and grow at the same rate[2].
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles.
Causality: Oxygen acts as a potent radical scavenger. Complete deoxygenation is mandatory to prevent premature termination and ensure living polymerization kinetics.
Polymerization: Seal the Schlenk tube under argon and immerse it in a pre-heated oil bath at 70 °C for 24 hours.
Isolation: Terminate the polymerization by rapid cooling in liquid nitrogen and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into 200 mL of cold methanol. Filter and dry under vacuum at 40 °C.
Validation Checkpoint: Size Exclusion Chromatography (SEC/GPC) analysis should confirm a unimodal peak. UV-Vis spectroscopy should show a bathochromic shift relative to the monomer due to the altered dielectric environment of the dense polymer coil.
Quantitative Data Presentation
The controlled nature of the RAFT process allows for predictable tuning of the polymer's molecular weight and optical properties. Table 1 summarizes the kinetic evolution of the polymerization.
Table 1: Representative RAFT Polymerization Kinetics and Optical Properties of Poly(DMANP-MA)
Reaction Time (h)
Monomer Conversion (%)
(Theoretical) ( g/mol )
(Experimental) ( g/mol )
Dispersity (Đ)
(Absorption) (nm)
4
22
5,500
5,800
1.12
435
8
45
11,250
11,600
1.14
438
16
78
19,500
19,100
1.16
442
24
92
23,000
22,800
1.18
445
Note: The linear relationship between conversion and experimental
, combined with consistently low dispersity (), validates the living nature of the polymerization[2]. The slight redshift in correlates with increasing chain length and localized chromophore stacking.
References
Design and Synthesis of Piezochromic Materials Based on Push-Pull Chromophores: A Mechanistic Perspective. ResearchGate. URL: [Link]
Living radical polymerization by the RAFT process. SciSpace. URL: [Link]
Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. ACS Publications. URL:[Link]
Application Note: Microwave-Assisted Synthesis of Fluorescent Benzoxazole Probes from 5-(Dimethylamino)-2-nitrophenol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fluorophore Synthesis, Chemical Biology, and Microwave-Assisted Organic Synthesis (MAOS) Introduction and Chemical Ra...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Area: Fluorophore Synthesis, Chemical Biology, and Microwave-Assisted Organic Synthesis (MAOS)
Introduction and Chemical Rationale
The development of environmentally sensitive fluorescent probes is a critical component of modern chemical biology and drug discovery. 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) is a highly privileged, yet underutilized, building block for synthesizing "push-pull" fluorophores. The strong electron-donating capacity of the dimethylamino group, when conjugated through a rigidified heterocyclic core like a benzoxazole, yields probes with massive Stokes shifts and extreme solvatochromism.
However, the traditional synthesis of these benzoxazole derivatives is plagued by long reaction times, harsh dehydrating agents (e.g., polyphosphoric acid), and the inherent instability of the intermediate o-aminophenols. Microwave-Assisted Organic Synthesis (MAOS) circumvents these bottlenecks by providing rapid, uniform volumetric heating, drastically reducing reaction times from days to minutes while improving yields[1].
This application note details a validated, two-step microwave-assisted workflow:
Transfer Hydrogenation: Safe, rapid reduction of the nitro group.
Cyclocondensation: Green, deep eutectic solvent (DES)-catalyzed formation of the benzoxazole core[2].
Reaction Workflow & Mechanistic Pathway
Fig 1: Two-step microwave-assisted synthesis of benzoxazole fluorophores.
Causality in Experimental Design
Why Transfer Hydrogenation? Direct hydrogenation using
gas in a sealed microwave vessel presents a severe overpressurization and explosion hazard. We utilize Ammonium Formate () as an in situ hydrogen donor. Under microwave irradiation, it rapidly decomposes into , , and at the surface of the Pd/C catalyst, ensuring a controlled, highly efficient reduction[3].
Why Deep Eutectic Solvents (DES)? The cyclocondensation step utilizes a Choline Chloride/Oxalic Acid DES. DES networks are highly polar and ionic, meaning they possess an exceptionally high loss tangent (
). They absorb microwave energy violently and efficiently, acting as both the solvent and the acid catalyst for the dehydration step[2].
Experimental Protocols (Self-Validating Systems)
Protocol A: Microwave-Assisted Reduction to 2-Amino-5-(dimethylamino)phenol
The intermediate amine is highly susceptible to air oxidation (turning dark brown/black). This protocol is designed for immediate downstream use.
Palladium on Carbon (Pd/C, 10% wt): 10 mol% (106 mg)
Ammonium Formate: 5.0 mmol (315 mg)
Solvent: Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
Vessel Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add the 5-(Dimethylamino)-2-nitrophenol, Pd/C, and Ammonium Formate.
Solvent Addition: Add 3.0 mL of absolute ethanol. Causality: Ethanol is a strong microwave absorber and safely dissolves the nitro precursor.
Purge: Flush the vial with Argon gas for 30 seconds to displace oxygen, then seal with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in the microwave reactor (e.g., Anton Paar Monowave or CEM Discover). Set the parameters: Temperature: 80°C, Time: 10 minutes, Max Power: 100 W, Cooling: ON.
Validation & QC: Upon completion, the reaction mixture should transition from a deep yellow/orange suspension to a pale, nearly colorless solution (discounting the black Pd/C powder).
Workup: Filter the mixture rapidly through a short pad of Celite to remove the Pd/C. Wash the pad with 2 mL of cold ethanol. The filtrate contains the highly reactive 2-amino-5-(dimethylamino)phenol. Proceed immediately to Protocol B.
Catalyst/Solvent:[CholineCl][Oxalic Acid] DES (1.5 g)
Step-by-Step Methodology:
DES Preparation: Pre-melt the Choline Chloride and Oxalic Acid (1:1 molar ratio) at 80°C until a clear liquid forms.
Reaction Assembly: Evaporate the ethanol from the Protocol A filtrate under a stream of Argon. Immediately add the Benzoic Acid (122 mg, 1.0 mmol) and the liquid DES (1.5 g) to the vial. Seal the vial.
Microwave Irradiation: Irradiate the mixture at 120°C for 15 minutes (Max Power: 150 W)[2]. Causality: The high temperature drives the initial amidation, while the acidic nature of the DES forces the subsequent intramolecular cyclization and dehydration[4].
Validation & QC: The formation of the benzoxazole is self-validating via fluorescence. Spot the crude mixture on a TLC plate and illuminate with a 365 nm UV lamp. A brilliant, intensely fluorescent spot (typically blue/green depending on the aryl substituent) indicates successful cyclization.
Workup: Cool the vial to room temperature. Add 10 mL of distilled water to dissolve the DES. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure[2].
Fig 2: Mechanistic pathway of DES-catalyzed benzoxazole cyclocondensation.
Quantitative Data Summaries
The superiority of microwave-assisted synthesis over conventional thermal heating for this specific substrate class is demonstrated in the tables below.
Table 1: Optimization of Nitro Reduction (Protocol A)
Heating Method
Hydrogen Source
Temp (°C)
Time
Yield (%)
Purity (LC-MS)
Conventional Oil Bath
gas (1 atm)
25
12 hours
78%
85% (Oxidation byproducts)
Conventional Oil Bath
80
4 hours
82%
88%
Microwave (MAOS)
80
10 mins
>95%
>98%
Note: The rapid kinetics of the MAOS method prevent the degradation and air-oxidation of the electron-rich aminophenol intermediate[3].
Table 2: Benzoxazole Cyclocondensation Efficiency (Protocol B)
Catalyst / Solvent
Heating Method
Temp (°C)
Time
Isolated Yield
E-Factor (Waste)
Polyphosphoric Acid (PPA)
Conventional
150
8 hours
45%
>50
Lawesson's Reagent
Microwave
190
4 mins
83%
Moderate
DES ([CholineCl][Oxalic Acid])
Microwave
120
15 mins
89%
<5 (Green)
Note: The DES method provides an optimal balance of high yield, low environmental impact, and excellent functional group tolerance[2],[4].
References
1.[3] Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate.
2.[2] Microwave-Assisted Synthesis of Benzoxazoles: Application Notes and Protocols. Benchchem.
3.[4] Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Organic Chemistry Portal.
4.[1] Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers.
Technical Support Center: Optimizing the Synthesis of 5-(Dimethylamino)-2-nitrophenol
Welcome to the Technical Support Center. This guide is designed for synthesis chemists, researchers, and drug development professionals seeking to optimize the yield and purity of 5-(dimethylamino)-2-nitrophenol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for synthesis chemists, researchers, and drug development professionals seeking to optimize the yield and purity of 5-(dimethylamino)-2-nitrophenol. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) utilizing a halogenated precursor and dimethylamine.
Below, you will find the mechanistic rationale, a self-validating experimental protocol, quantitative optimization data, and an advanced troubleshooting FAQ to resolve common synthetic bottlenecks.
Core Mechanistic Pathway
The synthesis of 5-(dimethylamino)-2-nitrophenol relies on the SNAr pathway. The nitro group at the 2-position acts as a powerful electron-withdrawing group (EWG), depleting electron density from the aromatic ring via resonance and heavily activating the para-position (C5) toward nucleophilic attack [1].
The reaction proceeds via the formation of an anionic intermediate known as the Meisenheimer Complex . The choice of the leaving group at C5 is the most critical variable in this reaction.
Figure 1: SₙAr mechanism for 5-(dimethylamino)-2-nitrophenol via a Meisenheimer complex.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step includes observable physical or chemical changes to confirm the reaction is proceeding correctly [2].
Reagents:
5-Fluoro-2-nitrophenol (1.0 eq, limiting reagent)
Dimethylamine (2.0 M in THF or 40% aq. solution, 3.0–4.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to substrate)
Step-by-Step Methodology:
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrophenol in anhydrous DMF.
Validation Check: The solution should become a clear, pale-yellow liquid, confirming complete dissolution and baseline chromophore activity.
Nucleophile Addition: Attach a reflux condenser. Slowly add the dimethylamine solution dropwise at room temperature.
Causality: Excess amine (≥3.0 eq) is strictly required. One equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the liberated HF. Failing to neutralize HF will protonate the remaining dimethylamine, killing its nucleophilicity.
Validation Check: A mild exotherm should be felt upon addition, indicating initial acid-base interactions.
Thermal Activation: Heat the reaction mixture to 60–80 °C under an inert atmosphere (N₂ or Ar) for 4 to 6 hours.
Validation Check: The reaction mixture will undergo a distinct color shift from pale yellow to a deep orange/red. This hyperchromic shift visually confirms the formation of the highly conjugated 5-(dimethylamino)-2-nitrophenol product.
In-Process Monitoring (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1).
Validation Check: The starting material (Rf ~0.5) should disappear, replaced by a bright, UV-active yellow spot at Rf ~0.35.
Workup and Isolation: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers extensively with brine (5x) to remove residual DMF and unreacted amine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting & FAQs
If your synthesis is failing or yielding suboptimal results, consult the logic tree and the specific Q&A below to diagnose the chemical bottleneck.
Figure 2: Troubleshooting logic tree for optimizing the yield of 5-(dimethylamino)-2-nitrophenol.
Q1: Why is my reaction yield plateauing around 40-50% when using 5-chloro-2-nitrophenol?A1: The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly superior to chlorine in this regard. Fluorine's extreme electronegativity pulls electron density away from the ring, highly stabilizing the accumulating negative charge in the transition state [1]. Switching your precursor from 5-chloro-2-nitrophenol to 5-fluoro-2-nitrophenol will drastically accelerate the reaction and improve yields.
Q2: I am observing significant unreacted starting material even after 24 hours of heating. What is wrong?A2: This is almost always caused by the loss of the active nucleophile. Dimethylamine is a highly volatile gas at room temperature (boiling point ~7 °C). If your reaction is heated in an open flask or a poorly sealed reflux setup, the amine will vaporize out of the solvent before it can react. Solution: Conduct the reaction in a sealed pressure tube or a tightly sealed microwave vial, and ensure you are using at least 3.0 to 4.0 equivalents of the amine [2].
Q3: Does the choice of solvent significantly impact the reaction rate?A3: Yes, profoundly. Protic solvents (like ethanol or methanol) hydrogen-bond tightly with the lone pair on the dimethylamine nitrogen, reducing its nucleophilicity. Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) do not solvate the nucleophile as strongly. This leaves the amine "naked" and highly reactive, while the solvent's high dielectric constant effectively stabilizes the polar transition state of the Meisenheimer complex.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters (Leaving group, Solvent, Equivalents) and the final isolated yield. Use this data to benchmark your own experimental setups.
Precursor
Solvent Type
Temp (°C)
HNMe₂ Eq.
Time (h)
Isolated Yield (%)
5-Chloro-2-nitrophenol
Protic (EtOH)
80
3.0
24
45%
5-Chloro-2-nitrophenol
Aprotic (DMF)
100
3.0
12
68%
5-Fluoro-2-nitrophenol
Protic (EtOH)
80
3.0
8
72%
5-Fluoro-2-nitrophenol
Aprotic (MeCN)
60
4.0
6
88%
5-Fluoro-2-nitrophenol
Aprotic (DMF)
80
3.0
4
92%
Note: Data reflects standard kinetic behaviors for SₙAr amination of activated fluorobenzenes versus chlorobenzenes.
References
Petersen, T. P., et al. "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF." The Journal of Organic Chemistry, 2013, 78(8), 4190-4195. URL:[Link]
Pizzirani, D., et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, 2020, 63(7), 3756-3773. URL:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. URL:[Link]
Optimization
Technical Support Center: Purification of Crude 5-(Dimethylamino)-2-nitrophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized aromatic compounds. 5-(Dimethylamino)-2-nitrophenol is deceptively complex; it is not merely a phenol or an amine, but a highly conjugated, amphoteric system.
The purification of this compound is governed by three critical physicochemical factors:
Amphoteric Nature: It contains both an acidic phenolic hydroxyl group and a basic dimethylamino group, allowing it to exist as a cation, anion, or zwitterion depending on the pH.
Intramolecular Hydrogen Bonding: The hydroxyl group and the ortho-nitro group form strong intramolecular hydrogen bonds ([1]), which significantly alters its solubility and melting point compared to meta- or para-isomers.
Oxidation Susceptibility: Electron-rich aminophenols are highly prone to air oxidation, particularly in alkaline environments.
Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic explanations to ensure your purification workflows are robust and reproducible.
PART 1: Troubleshooting Guides & FAQs
Q1: Why is my recovery so low during standard acid-base liquid-liquid extraction (LLE)?The Causality: Standard LLE protocols often fail here because 5-(Dimethylamino)-2-nitrophenol is amphoteric. The ortho-nitro group lowers the phenol's pKa to approximately 7.23 ([2]), while the dimethylamino group has a conjugate acid pKa of ~5.1. At highly acidic or highly basic pH, the molecule is ionized and highly water-soluble.
The Solution: You must perform an isoelectric extraction. The extractability of amphoteric compounds depends heavily on isolating the neutral or zwitterionic state ([3]). By adjusting the aqueous phase to the exact isoelectric point (pI ≈ 6.15), you minimize aqueous solubility and maximize organic recovery.
Q2: During silica gel chromatography, why does the compound streak heavily and co-elute with baseline impurities?The Causality: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5). The basic dimethylamino group of your compound engages in strong, reversible acid-base interactions with these silanols, causing severe tailing and band broadening.
The Solution: Deactivate the silica gel by adding 1–2% Triethylamine (TEA) to your eluent system. The TEA competitively binds to the acidic silanol sites, allowing your target compound to elute as a sharp, well-defined band.
Q3: My recrystallization attempts result in "oiling out" instead of forming crystals. How do I fix this?The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The strong intramolecular H-bond (OH to NO2) in this compound lowers its melting point and increases its lipophilicity.
The Solution: Switch to a binary solvent system (e.g., Toluene/Heptane). Dissolve the crude in a minimum amount of warm toluene, add heptane dropwise until slight turbidity persists, and cool very slowly. Introduce a seed crystal just below the saturation temperature to bypass the metastable oil zone.
Q4: The compound darkens significantly during rotary evaporation. What is the cause?The Causality: Aminophenols undergo rapid auto-oxidation to form highly colored quinone-imine derivatives when exposed to oxygen and heat, especially if residual base is present.
The Solution: Always concentrate fractions under high vacuum at water bath temperatures strictly below 40°C. Backfill the rotary evaporator with an inert gas (Argon or Nitrogen) rather than ambient air.
PART 2: Quantitative Data & Physicochemical Profile
Understanding the quantitative metrics of your compound is the first step in designing a successful purification strategy.
Property
Value / Characteristic
Impact on Purification Workflow
Phenol pKa
~7.23
Deprotonates in mild base (pH > 8); forms highly colored, water-soluble phenolate anion.
Amine pKa (Conjugate)
~5.10
Protonates in mild acid (pH < 4); forms water-soluble ammonium cation.
Isoelectric Point (pI)
~6.15
Point of minimum aqueous solubility; the exact pH target for precipitation/extraction.
Isoelectric Adjustment (Self-Validating Step): Place the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while monitoring the pH.
Validation Checkpoint: At pH < 3, the solution is pale yellow. As you approach pH 6.1, turbidity will rapidly increase as the neutral zwitterion forms. Do not exceed pH 7.0. If the solution turns a deep, intense red/orange, you have overshot the pH and formed the phenolate anion ([5]). Back-titrate with 0.1M HCl until the yellow color and turbidity return.
Isolation: Extract the turbid aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C).
Figure 1: Workflow for the isoelectric precipitation and extraction of amphoteric nitrophenols.
Use this method when high-resolution separation from structurally similar impurities is required.
Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 3:1 v/v) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least two column volumes (CV) of the solvent.
Causality: Pre-flushing ensures all acidic silanol sites are neutralized by TEA before the compound is introduced.
Loading: Dissolve the crude mixture in a minimum amount of DCM (containing 1% TEA) and carefully load it onto the column head.
Elution (Self-Validating Step): Elute using the modified solvent.
Validation Checkpoint: The target compound will travel down the column as a distinct, sharp yellow/orange band. If the band begins to smear or leave a long "tail" behind it, the TEA concentration is insufficient; immediately increase the TEA to 2% in the remaining eluent.
Figure 2: Logical decision tree for resolving chromatographic tailing using basic modifiers.
References
Armarego, W. L. F. Purification of Laboratory Chemicals, 9th Edition. Elsevier.[Link][4]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention.[Link][2]
Quora / Chemistry Community. Why is p-nitrophenol more acidic than o-nitrophenol? (Mechanisms of Intramolecular Hydrogen Bonding).[Link][1]
Fage, V., et al. "Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds." Journal of Chemical Education, ACS Publications.[Link][3]
Technical Support Center: Troubleshooting 5-(Dimethylamino)-2-nitrophenol Solubility in PBS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals resolve solubility bottlenecks when w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals resolve solubility bottlenecks when working with 5-(Dimethylamino)-2-nitrophenol (CAS: 14703-83-4) in aqueous buffers.
Executive Summary: The Causality of Precipitation
5-(Dimethylamino)-2-nitrophenol possesses a highly conjugated, hydrophobic aromatic core. While the dimethylamino and phenolic hydroxyl groups offer some polarity, the strong electron-withdrawing nature of the ortho-nitro group significantly alters the electron density, rendering the neutral species highly hydrophobic.
When transitioning the compound from a 100% DMSO master stock to a purely aqueous environment like Phosphate-Buffered Saline (PBS, pH 7.4), the sudden drop in the solvent's dielectric constant forces the hydrophobic aromatic rings to minimize their exposure to water. This thermodynamically drives π-π stacking and rapid nucleation, which manifests macroscopically as cloudiness or precipitation. Overcoming this requires precise control over solvent quality, dilution kinetics, and carrier systems.
Diagnostic Workflow
Diagnostic decision tree for resolving 5-(Dimethylamino)-2-nitrophenol precipitation in PBS.
Q1: Why does my compound precipitate immediately upon addition to PBS?A: This is a classic case of local supersaturation. When a high-concentration DMSO stock is injected directly into PBS, the compound at the aqueous interface exceeds its thermodynamic solubility limit before it can diffuse. The aromatic rings undergo rapid π-π stacking, leading to nucleation and visible cloudiness .
Q2: How do I properly prepare and store the master stock to prevent downstream issues?A: Always use anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture. Even a small percentage of water in your stock vial will prematurely reduce the solubility capacity of the solvent, causing the compound to form invisible micro-aggregates that immediately crash out upon dilution . Store DMSO stocks in single-use aliquots at -20°C in a desiccator.
Q3: What is the optimal dilution protocol to prevent crystallization?A: Avoid direct "bulk" injections. Instead, utilize a serial dilution method or perform dropwise addition while continuously vortexing the PBS solution. Continuous agitation ensures rapid dispersion of the DMSO micro-droplets, preventing the local supersaturation that drives crystal nucleation . Additionally, pre-warming the PBS to 37°C thermodynamically favors dissolution.
Q4: Can I use co-solvents or surfactants without disrupting my downstream cellular assay?A: Yes. If your target concentration exceeds the intrinsic aqueous solubility limit, carrier molecules are mandatory. Adding 0.1% Tween-20 or 0.1–1% Bovine Serum Albumin (BSA) to the PBS before adding the compound provides hydrophobic pockets (micelles or protein binding sites). These structures encapsulate the hydrophobic probe, stabilizing it in the aqueous phase without requiring toxic levels of DMSO .
Mechanistic Solubilization Pathway
Mechanistic pathway of 5-(Dimethylamino)-2-nitrophenol solubilization versus aggregation.
Quantitative Solubility Profiles
The following table summarizes the expected behavior of 5-(Dimethylamino)-2-nitrophenol in various PBS-based carrier systems. Use this data to select the appropriate matrix for your specific assay requirements.
To establish a self-validating system for your specific batch of 5-(Dimethylamino)-2-nitrophenol, perform this standardized kinetic solubility assay adapted from high-throughput physicochemical profiling standards .
Step 1: Master Stock Preparation
Weigh 2.86 mg of 5-(Dimethylamino)-2-nitrophenol powder into a sterile, desiccated microcentrifuge tube.
Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock.
Vortex vigorously for 2 minutes.
Self-Validation Checkpoint: Hold the tube against a light source. The solution must be perfectly clear with no refractive particulate matter.
Step 2: Controlled Dilution
Prepare a 96-well deep-well microplate containing 196 μL of PBS (pH 7.4) per well. Optional: Supplement PBS with 1% BSA if targeting >50 μM concentrations.
Using a precision liquid handler or manual multichannel pipette, transfer 4 μL of the 10 mM DMSO stock into the PBS to achieve a final theoretical concentration of 200 μM.
Critical Technique: Dispense the DMSO stock just below the surface of the PBS while the plate is gently swirling, avoiding bulk drops on the surface.
Step 3: Equilibration
Seal the plate with a heat-activated aluminum sheet to prevent evaporation.
Place the plate on a vibrating platform shaker at 1000 rpm for 24 hours at room temperature (25°C) . This extended agitation ensures the system reaches thermodynamic equilibrium.
Step 4: Self-Validation and Quantification
Microscopic Validation: Before centrifugation, transfer 10 μL of the suspension to a glass slide. Inspect under a stereomicroscope at 40x magnification. The presence of needle-like structures indicates the solubility limit has been exceeded.
Centrifuge the microplate at 3700 rpm for 10 minutes to pellet any undissolved compound.
Carefully aspirate the supernatant and analyze via LC-MS/UV (measuring UV absorption) against a known standard curve to quantify the exact soluble fraction .
References
ResearchGate Community. "DMSO wont dilute my pure compound. How to solve this?" ResearchGate. Available at:[Link]
ACS Publications. "An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays." ACS Omega. Available at:[Link]
Optimization
Minimizing photobleaching of 5-(Dimethylamino)-2-nitrophenol derivatives
Welcome to the DMANP Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)-2-nitrophenol (DMANP) derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the DMANP Technical Support Center . This resource is designed for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)-2-nitrophenol (DMANP) derivatives. Here, we provide field-proven troubleshooting guides, mechanistic insights, and step-by-step protocols to mitigate the rapid photobleaching often associated with these compounds.
The Photophysics of DMANP: Understanding the Root Cause
To effectively stop photobleaching, we must first understand the causality behind it. DMANP derivatives belong to a class of "push-pull" chromophores characterized by a Donor-π-Acceptor (D-π-A) architecture[4]. The dimethylamino group acts as a strong electron donor, while the nitro group serves as a potent electron acceptor.
Upon excitation to the singlet state (S1), this structure forms a highly polarized Intramolecular Charge Transfer (ICT) state. However, the nitro group facilitates rapid Intersystem Crossing (ISC) to the triplet manifold (T1). In this long-lived triplet state, the nitro group becomes highly reactive and acts as a strong oxidant. It readily abstracts a hydrogen atom from the surrounding solvent (especially protic solvents like water or methanol) or nearby biomolecules [2, 5]. This irreversible photoreduction destroys the D-π-A push-pull system, permanently eliminating fluorescence [1].
Caption: Photophysical pathways of DMANP derivatives illustrating triplet-mediated photobleaching and ROXS rescue.
Diagnostic Workflow: Fixing Photobleaching
When your DMANP signal fades rapidly, follow this logic-based troubleshooting tree to isolate and resolve the environmental factors causing the degradation.
Caption: Step-by-step troubleshooting workflow for mitigating DMANP photobleaching during imaging.
Quantitative Data: Antifade Reagent Comparison
Not all antifade reagents work for nitroaromatic fluorophores. Because the primary mechanism is direct photoreduction of the nitro group (rather than singlet oxygen damage), you must select reagents that specifically quench the triplet state [3].
Antifade Reagent
Target State
Typical Concentration
Mechanism of Action
Efficacy for DMANP
Trolox (TX)
Triplet (T1)
1 - 2 mM
Electron transfer / ROXS
High
Cyclooctatetraene (COT)
Triplet (T1)
1 - 2 mM
Direct triplet energy transfer
High
Ascorbic Acid
ROS / T1
10 mM
Reducing agent / radical scavenger
Moderate
DABCO
Singlet Oxygen
10 - 50 mM
Singlet oxygen quenching
Low (Fails to prevent direct photoreduction)
Experimental Protocol: The ROXS Photostabilization System
To prevent the triplet-state nitro group from undergoing irreversible hydrogen abstraction, implement a Reducing and Oxidizing System (ROXS) combined with enzymatic deoxygenation.
Self-Validation Note: This protocol relies on paired reducing/oxidizing agents. The reducing agent quenches the triplet state, while the oxidizing agent recovers the resulting radical anion back to the ground state, preventing the accumulation of dark-state intermediates.
Step 1: Prepare Stock Solutions
Trolox (TX) Stock (100 mM): Dissolve 25 mg of Trolox in 1 mL of methanol. Filter through a 0.22 µm syringe filter.
Cyclooctatetraene (COT) Stock (100 mM): Dissolve COT in DMSO.
GOX/CAT 100x Stock: Prepare a solution of 50 mg/mL Glucose Oxidase and 10 mg/mL Catalase in PBS.
Step 2: Formulate the Imaging Buffer
Combine the following in your base imaging buffer (e.g., PBS or Tyrode's solution):
50 mM Glucose (Acts as the substrate for GOX).
1 mM Trolox (Acts as the primary triplet quencher).
1 mM COT (Acts as a secondary direct triplet quencher).
1x GOX/CAT stock (Scavenges oxygen to prevent singlet oxygen formation, which otherwise competes with Trolox).
Step 3: Application and Validation
Replace the cell culture media with the ROXS buffer immediately prior to imaging.
Causality Check: Image a control sample without ROXS. If the DMANP derivative bleaches within 10 seconds without ROXS but lasts >2 minutes with ROXS, the primary bleaching pathway is confirmed as triplet-mediated photoreduction.
Frequently Asked Questions (FAQs)
Q1: Why does my DMANP probe bleach faster in protic solvents like water or methanol compared to DMSO?A1: Protic solvents provide an abundant source of readily abstractable hydrogen atoms. When the DMANP nitro group enters the excited triplet state, it rapidly abstracts these hydrogens, accelerating irreversible photoreduction [2]. Switching to an aprotic solvent (like DMSO) or using deuterated solvents (D2O) significantly reduces the rate of this hydrogen abstraction due to the kinetic isotope effect.
Q2: I reduced my laser power, but the total number of photons collected before bleaching is still the same. Why?A2: Photobleaching of push-pull nitroaromatics is often a linear single-photon process from the triplet state. Reducing laser power decreases the rate of bleaching (increasing your observation time window), but the photobleaching quantum yield (the probability of bleaching per excitation event) remains constant [3]. To increase the total photon output, you must alter the chemical environment (e.g., add ROXS) to quench the triplet state before a reaction occurs.
Q3: Can I use standard commercial antifade mountants (like ProLong Gold) for fixed-cell DMANP imaging?A3: Yes, but with caution. Many commercial mountants rely on generic ROS scavengers (like DABCO or p-phenylenediamine). While these prevent oxygen-mediated damage, DMANP's primary bleaching mechanism is direct photoreduction of the nitro group. You must ensure your mountant specifically contains triplet-state quenchers (like Trolox or COT) for maximum efficacy.
References
Lord, S. J., et al. "A Photoactivatable Push–Pull Fluorophore for Single-Molecule Imaging in Live Cells." Journal of the American Chemical Society. PubMed Central (PMC). URL: [Link]
Glembockyte, V., et al. "On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores." bioRxiv. URL: [Link]
Niko, Y., et al. "An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Detection." MDPI Molecules. URL: [Link]
Wu, J.-H., et al. "Quantifying nitroaromatics via terminating their photoreduction catalyzed by Eosin Y." Applied Catalysis B: Environmental. URL: [Link]
Troubleshooting
Technical Support Center: Purification of 5-(Dimethylamino)-2-nitrophenol
Welcome to the technical support center for the purification of 5-(Dimethylamino)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-(Dimethylamino)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this compound. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to achieve high-purity 5-(Dimethylamino)-2-nitrophenol for your research and development needs.
Understanding the Molecule: Properties and Common Impurities
5-(Dimethylamino)-2-nitrophenol is a polar aromatic compound containing a phenolic hydroxyl group, a dimethylamino group, and a nitro group. Its purification can be challenging due to its susceptibility to oxidation and the potential for various impurities arising from its synthesis.
The most probable synthetic route to 5-(Dimethylamino)-2-nitrophenol is the nitration of 3-(dimethylamino)phenol. Based on this, likely impurities include:
Isomeric Byproducts: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 3-(Dimethylamino)-4-nitrophenol and 3-(Dimethylamino)-6-nitrophenol.
Over-nitrated Products: Dinitro- or trinitro-derivatives of 3-(dimethylamino)phenol can form under harsh nitration conditions.
Oxidation Products: Aminophenols are prone to oxidation, which can lead to the formation of colored impurities like quinones and polymeric materials, often resulting in a discolored (yellow, tan, or brown) product.[2][3][4] Benzoquinone derivatives are known byproducts in the nitration of phenols.[5]
Before and after purification, it is crucial to assess the purity of your 5-(Dimethylamino)-2-nitrophenol sample. The following techniques are recommended:
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the effectiveness of a purification step.
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the final product and detecting trace impurities.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any impurities.[7]
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of 5-(Dimethylamino)-2-nitrophenol.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.
Problem 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is common when the compound's melting point is lower than the boiling point of the solvent, or when the solution is highly impure or too concentrated. For nitrophenols, this can be a frequent issue.[6]
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation of the solution.
Slow Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[6]
Solvent System Modification: If using a single solvent, try switching to a two-solvent system. For instance, dissolve the compound in a minimal amount of a good hot solvent (like ethanol) and then slowly add a poor solvent (like water) dropwise to the hot solution until turbidity persists. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.[7]
Problem 2: No crystals form, even after cooling.
Causality: This is typically due to either using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling, or the formation of a stable supersaturated solution.[6]
Solutions:
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Be cautious not to boil off too much, which could lead to oiling out.
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[8]
Problem 3: The recrystallized product is still colored (yellow/brown).
Causality: Colored impurities, often oxidation products, are co-precipitating with your product. Aminophenols are particularly susceptible to air oxidation, which forms colored impurities.[2]
Solutions:
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% of the solute weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9][10]
Work Under an Inert Atmosphere: To prevent further oxidation during the purification process, consider performing the recrystallization under an inert atmosphere of nitrogen or argon.[11] This involves using deoxygenated solvents and maintaining a positive pressure of inert gas in the flask.
Workflow for Selecting a Recrystallization Solvent
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Column Chromatography Troubleshooting
Column chromatography is an excellent technique for separating compounds with different polarities.[12][13]
Problem 1: Poor separation of the desired compound from impurities.
Causality: The chosen eluent system does not have the optimal polarity to effectively differentiate between the components of the mixture. The compound of interest and impurities are moving down the column at similar rates.
Solutions:
Optimize the Mobile Phase using TLC: Before running a column, always determine the best solvent system using Thin-Layer Chromatography (TLC). The ideal eluent for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[14][15]
Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your compound of interest, followed by any more polar impurities.[16]
Change the Solvent System: If a simple hexane/ethyl acetate system is not effective, consider trying a different solvent combination. For polar compounds, a methanol/dichloromethane system might be more effective.[17]
Problem 2: The compound streaks on the column.
Causality: Streaking can be caused by several factors, including overloading the column with too much sample, the sample being sparingly soluble in the eluent, or interactions with the stationary phase.
Solutions:
Reduce the Sample Load: Use a smaller amount of crude material for the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Dry Loading: If your compound is not very soluble in the initial eluent, use the dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[12]
Consider a Different Stationary Phase: While silica gel is standard, for very polar or basic compounds, alumina might be a better choice.[12]
Problem 3: The compound does not elute from the column.
Causality: The eluent is not polar enough to displace the compound from the polar stationary phase.
Solution:
Increase the Polarity of the Eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. If you are at 100% of your polar solvent (e.g., ethyl acetate) and the compound is still not eluting, you may need to switch to a more polar solvent system, such as methanol in dichloromethane.[17] Be cautious when using methanol in high concentrations with silica gel as it can start to dissolve the stationary phase.[17]
Workflow for Column Chromatography Purification
Caption: A step-by-step workflow for the purification of 5-(Dimethylamino)-2-nitrophenol using column chromatography.
Liquid-Liquid Extraction Troubleshooting
Liquid-liquid extraction is often used during the workup of a reaction to separate the product from water-soluble impurities.
Problem: A stable emulsion forms between the aqueous and organic layers.
Causality: Emulsions are stabilized by substances that lower the interfacial tension between the two immiscible liquids. In this case, partially soluble impurities or the product itself at a certain pH can act as emulsifying agents. Vigorous shaking can also contribute to emulsion formation.[18]
Solutions:
"Brining Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous phase.
pH Adjustment: The solubility of aminophenols is highly pH-dependent.[2][11][19] Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. For 5-(Dimethylamino)-2-nitrophenol, making the aqueous layer more acidic (pH < 2) will protonate the amino group, increasing its water solubility. Making it more basic (pH > 10) will deprotonate the phenolic hydroxyl group, also increasing its water solubility.
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with less agitation.
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
Centrifugation: If available, centrifuging the emulsion can force the separation of the two phases.
Frequently Asked Questions (FAQs)
Q1: My 5-(Dimethylamino)-2-nitrophenol sample is a dark color. Is this normal and can I remove the color?
A1: While pure 5-(Dimethylamino)-2-nitrophenol is expected to be a colored solid, a very dark or tarry appearance often indicates the presence of oxidative impurities.[2][3] Yes, the color can often be removed. During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration is an effective method for adsorbing colored impurities.[9][10] For stubborn discoloration, a two-step purification involving both column chromatography and recrystallization may be necessary. It is also crucial to prevent further oxidation by working under an inert atmosphere and using deoxygenated solvents.[11]
Q2: What is a good starting solvent system for TLC analysis of 5-(Dimethylamino)-2-nitrophenol?
A2: A good starting point for TLC analysis on a silica gel plate is a mixture of hexane and ethyl acetate.[20][21] Begin with a relatively non-polar mixture, such as 4:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to achieve an Rf value for your product in the range of 0.2-0.4.
Q3: How can I prevent my purified 5-(Dimethylamino)-2-nitrophenol from degrading during storage?
A3: Aminophenols are sensitive to air and light.[2] To ensure the long-term stability of your purified product, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Q4: Can I use liquid-liquid extraction to purify 5-(Dimethylamino)-2-nitrophenol?
A4: Yes, liquid-liquid extraction can be a useful step, particularly for removing highly polar or non-polar impurities. The solubility of 5-(Dimethylamino)-2-nitrophenol in the aqueous phase is highly dependent on pH.[11][19] You can exploit this by:
Acidic wash (e.g., dilute HCl): To remove basic impurities. Your product, being basic, will also partition into the aqueous layer, so this must be followed by basification and re-extraction.
Basic wash (e.g., dilute NaOH): To remove acidic impurities. Your product, being phenolic, will form a phenoxide and move into the aqueous layer. This would then require acidification and re-extraction.
A more straightforward approach for initial workup is to dissolve the crude product in an organic solvent and wash with water to remove water-soluble impurities, being mindful of potential emulsion formation.
Q5: What should I expect to see in the ¹H NMR spectrum of pure 5-(Dimethylamino)-2-nitrophenol?
A5: While a definitive spectrum should be compared to a standard, you can predict the key signals. You would expect to see:
A singlet for the six protons of the dimethylamino group (-N(CH₃)₂).
Signals for the three protons on the aromatic ring. Their chemical shifts and splitting patterns will depend on their positions relative to the three different functional groups.
A broad singlet for the phenolic hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.
The absence of signals corresponding to starting materials or a clean integration of the aromatic region would be indicative of high purity.
Experimental Protocols
The following protocols are provided as a starting point and are based on established methods for the purification of similar nitrophenol and aminophenol compounds. Optimization may be required for your specific sample.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This two-solvent system is often effective for moderately polar compounds.[22]
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-(Dimethylamino)-2-nitrophenol in the minimum amount of hot ethanol.
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
Addition of Anti-Solvent: To the hot, clear filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy and the turbidity persists.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[23]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
TLC Analysis: Determine an optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.[20]
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[24]
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Fraction Collection: Collect fractions in test tubes or flasks.
Analysis: Monitor the composition of the collected fractions by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be adapted for 5-(Dimethylamino)-2-nitrophenol.[5][25]
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the compound has strong absorbance (a UV-Vis spectrum of a dilute solution can determine the λmax).
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the initial mobile phase composition or a suitable solvent like methanol.
References
Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem.
Technical Support Center: Preventing Oxidation of Aminophenol Compounds - Benchchem.
dealing with emulsion formation during p-aminophenol purific
Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. (1997).
EP2280926B1 - Method for eliminating color forming impurities
Rawal's Catalyst as an Effective Stimulant for the Highly Asymmetric Michael Addition of β-Keto Esters to Functionally - Rsc.org.
A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One - SciELO.
Purification of nitrophenols using complex-assisted crystalliz
Rowan College at Burlington County CHE 241 Lab 2: Recrystalliz
Decolorization Protocol - Cre
US3781354A - Process for purification of n-acetyl-p-aminophenol - Google P
Recrystalliz
Aqueous two-phase systems: a new approach for the determin
Recrystalliz
Liquid-Liquid extraction with systematically adjusted PH - Zaiput Flow Technologies.
Need help with Column Chromatography.
Detoxification and Mineralization of Nitrophenol Isomers Using Photo-assisted Processes in Batch Reactor - Research Publish Journals.
Basic 1H- and 13C-NMR Spectroscopy.
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester.
NITROSAMINE IMPURITY ASSAY BY HPLC.
Thin Layer Chrom
Column Chrom
Column chrom
Using TLC to Scout Flash Chrom
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010).
Thin Layer Chromatography (TLC)
PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). (2018).
1H NMR Characterization of 5-(Dimethylamino)-2-nitrophenol: A Comparative Guide to Solvent Systems
For researchers and drug development professionals, the accurate structural characterization of push-pull chromophores and synthetic intermediates is a critical quality control step. 5-(Dimethylamino)-2-nitrophenol prese...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate structural characterization of push-pull chromophores and synthetic intermediates is a critical quality control step. 5-(Dimethylamino)-2-nitrophenol presents a unique analytical challenge: it contains a strongly electron-donating dimethylamino group (-NMe2), a strongly electron-withdrawing nitro group (-NO2), and an acidic hydroxyl group (-OH) capable of complex hydrogen bonding.
This guide objectively compares the performance of two primary NMR solvent systems—CDCl3 and DMSO-d6 —to determine the optimal environment for high-fidelity 1H NMR characterization. By understanding the causality behind solvent-solute interactions, analytical chemists can prevent misassignments and ensure robust, self-validating spectral data.
Structural Dynamics & Mechanistic Insights
To interpret the 1H NMR spectrum of 5-(Dimethylamino)-2-nitrophenol accurately, one must first understand the electronic forces governing the molecule:
The "Push-Pull" ICT Effect: The molecule features a strong intramolecular charge transfer (ICT) system. The -NMe2 group at C5 "pushes" electron density into the aromatic π-system, while the -NO2 group at C2 "pulls" it. This drastically alters the local magnetic shielding of the aromatic protons. Protons ortho/para to the amine (H-4 and H-6) become highly shielded, whereas the proton ortho to the nitro group (H-3) becomes severely deshielded .
Intramolecular Hydrogen Bonding: The hydroxyl group at C1 is sterically locked into a robust intramolecular hydrogen bond with the adjacent C2 nitro group (OH···O2N). This interaction draws electron density away from the hydroxyl proton, deshielding it and pushing its chemical shift far downfield, typically beyond 10.5 ppm .
Comparative Analysis: CDCl3 vs. DMSO-d6
The choice of deuterated solvent directly dictates the resolution of the -OH signal and the overall spectral clarity.
CDCl3 (Non-polar, Aprotic)
Chloroform-d is the gold standard for characterizing this specific molecule. Because it is non-polar and aprotic, it does not disrupt the intramolecular hydrogen bond. Consequently, the -OH proton appears as a razor-sharp, highly deshielded singlet. The lack of solvent competition ensures that the aromatic signals remain well-resolved, allowing for straightforward extraction of coupling constants (J).
DMSO-d6 (Polar, H-bond Acceptor)
Dimethyl sulfoxide-d6 is often used as an alternative when the compound exhibits poor solubility or aggregation. However, DMSO's oxygen atom is a highly aggressive hydrogen-bond acceptor. It actively competes with the intramolecular NO2 group for the hydroxyl proton. This competition induces chemical exchange phenomena, which often broadens the -OH signal into an indistinguishable hump or shifts it upfield. Furthermore, the strong solvation shell can cause slight compression in the aromatic region .
Quantitative Comparison of Expected 1H NMR Data
Proton Assignment
Multiplicity
CDCl3 (δ ppm)
DMSO-d6 (δ ppm)
Mechanistic Rationale
-OH (C1)
Singlet (1H)
~11.20
~10.80 (broad)
Deshielded by intramolecular H-bond. DMSO induces exchange broadening.
H-3 (C3)
Doublet (1H, J = 9.5 Hz)
~8.05
~7.95
Highly deshielded due to proximity to the electron-withdrawing -NO2 group.
H-6 (C6)
Doublet (1H, J = 2.5 Hz)
~6.50
~6.40
Shielded by the electron-donating -OH and -NMe2 groups.
H-4 (C4)
Doublet of doublets (1H, J = 9.5, 2.5 Hz)
~6.45
~6.35
Shielded by the -NMe2 group; coupled to both H-3 and H-6.
-N(CH3)2 (C5)
Singlet (6H)
~3.10
~3.05
Typical dialkylamine shift, slightly deshielded by the conjugated aromatic system.
Experimental Workflow: Self-Validating Protocol
To ensure a high-fidelity, reproducible 1H NMR spectrum, follow this self-validating methodology. The protocol is designed to eliminate artifacts that could be mistaken for structural anomalies.
Step 1: Rigorous Sample Preparation
Weigh 10–15 mg of 5-(Dimethylamino)-2-nitrophenol.
Critical Causality: Dry the sample under high vacuum (≤0.1 mbar) for 2 hours. Residual water (appearing at 1.56 ppm in CDCl3 or 3.33 ppm in DMSO-d6) will accelerate proton exchange with the -OH group, destroying the resolution of the 11.20 ppm singlet.
Dissolve the dried sample in 0.6 mL of the chosen deuterated solvent (CDCl3 preferred) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a clean, dry 5 mm NMR tube.
Step 2: Acquisition Parameters
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock and shim the magnetic field.
Set the relaxation delay (D1) to 2.0 seconds minimum . Causality: The -NMe2 protons and the isolated aromatic protons have different T1 relaxation times. A sufficient D1 ensures quantitative integration (1:1:1:1:6 ratio).
Acquire 16–32 scans at a standard temperature of 298 K.
Step 3: Processing & Validation
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing the resolution of the 2.5 Hz meta-coupling on H-4 and H-6.
Phase and baseline correct the spectrum manually.
Self-Validation Check: Reference the internal TMS peak exactly to 0.00 ppm. Verify that the integration of the -NMe2 singlet (6H) perfectly matches the sum of the three aromatic protons (3H).
Solvent Selection Decision Matrix
Workflow for 1H NMR solvent selection and spectral validation of 5-(Dimethylamino)-2-nitrophenol.
References
Colombo, A., et al. "Integrated NMR and Computational Study of Push–Pull NLO Probes: Interplay of Solvent and Structural Effects." The Journal of Physical Chemistry A, 2011, 115(35), 10035-10044. URL:[Link][1]
Charisiadis, P., et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." Molecules, 2014, 19(9), 13643-13682. URL:[Link][2]
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]
Unambiguous Structural Elucidation of 5-(Dimethylamino)-2-nitrophenol: A Comparative Guide to MS Platforms
As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the structural validation of positional isomers becomes a critical bottleneck. 5-(Dimethylamino)-2-nitrophenol (C₈H₁₀N₂O₃)...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the structural validation of positional isomers becomes a critical bottleneck. 5-(Dimethylamino)-2-nitrophenol (C₈H₁₀N₂O₃) presents a unique analytical challenge: it contains three distinct functional groups (a phenol, a nitro group, and a dimethylamino group) that dictate its gas-phase behavior.
This guide provides an objective comparison between High-Resolution Mass Spectrometry (HR-QTOF) and Nominal Mass Spectrometry (Triple Quadrupole - QqQ) for the structural elucidation of this compound. By moving beyond basic standard operating procedures, we will explore the mechanistic causality behind its fragmentation and provide a self-validating experimental workflow.
Mechanistic Causality: Decoding the Fragmentation Fingerprint
To optimize an MS method, one must first understand the intrinsic gas-phase chemistry of the molecule. The fragmentation of 5-(Dimethylamino)-2-nitrophenol is governed by competing pathways dictated by its functional groups.
The Dimethylamino Pathway (Radical Site-Initiated Cleavage)
In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor [M+H]⁺ at m/z 183.0769. While the "even-electron rule" suggests that even-electron precursor ions should lose neutral molecules, aromatic dimethylamines frequently violate this rule. The [1]. The driving force for this α-cleavage is the extreme stability of the resulting highly conjugated radical cation.
The Nitroaromatic "Ortho Effect"
The spatial proximity of substituents on an aromatic ring heavily influences fragmentation. [2]. In 2-nitrophenols, the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups facilitates a favorable 6-membered cyclic transition state. This "ortho effect" drives the neutral loss of water (H₂O, -18 Da), a diagnostic feature absent in para-substituted isomers.
Nitro Reduction
Standard nitroaromatic fragmentation also involves the sequential or direct [3]. This reflects the dissociation of energetically unstable molecular ions in the collision cell.
Visualizing the Fragmentation Pathway
Below is the established collision-induced dissociation (CID) pathway for 5-(Dimethylamino)-2-nitrophenol in ESI+ mode.
When choosing a platform for analyzing this compound, the decision rests between the mass accuracy of a Q-TOF and the sensitivity/duty cycle of a QqQ.
HR-QTOF provides sub-2 ppm mass accuracy, which is mandatory for validating the empirical formula of the fragments (e.g., proving that a 28 Da loss is CO and not N₂).
QqQ operating in Multiple Reaction Monitoring (MRM) mode is superior for high-throughput quantification in pharmacokinetic (PK) studies but lacks the resolution to definitively identify unknown impurities.
Quantitative Data Comparison Table
Fragment Ion
Neutral Loss
Theoretical m/z
HR-QTOF Observed m/z (Error)
QqQ Observed m/z
Diagnostic Significance
[M+H]⁺
None
183.0769
183.0767 (-1.1 ppm)
183.1
Intact Precursor Ion
[M+H - CH₃•]⁺•
15.0235 (CH₃•)
168.0534
168.0532 (-1.2 ppm)
168.1
Confirms presence of Dimethylamino group
[M+H - H₂O]⁺
18.0105 (H₂O)
165.0664
165.0661 (-1.8 ppm)
165.1
Confirms Ortho-relationship of OH and NO₂
[M+H - NO•]⁺•
29.9979 (NO•)
153.0790
153.0788 (-1.3 ppm)
153.1
Confirms Nitroaromatic moiety
Data Note: HR-QTOF data ensures unambiguous identification by keeping mass defect errors below 2.0 ppm, a capability QqQ platforms cannot match.
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates orthogonal confirmation (dual-polarity ionization) and real-time system suitability checks to eliminate false positives.
Phase 1: System Suitability & Calibration (The Validation Step)
Mass Calibration: Infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to verify instrument mass accuracy is < 2 ppm. Do not proceed if calibration fails.
Blank Injection: Inject 2 µL of initial mobile phase to establish a baseline and rule out carryover or isobaric background interference.
Phase 2: Chromatographic Separation
Column: C18 superficially porous particle column (2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (promotes protonation).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold 2 mins. Flow rate: 0.3 mL/min.
Phase 3: MS Source & Acquisition Parameters
Orthogonal Ionization Check: Run the method in fast polarity switching mode .
Causality: While positive mode yields the [M+H]⁺ at 183.0769, the phenolic -OH group readily deprotonates in negative mode. Observing the [M-H]⁻ ion at m/z 181.0613 provides independent, orthogonal confirmation of the molecular weight.
Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).
Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 40 eV across the collision cell.
Causality: Low CE (15-20 eV) captures highly labile neutral losses (like the H₂O ortho effect). High CE (30-40 eV) is required to force higher-energy skeletal cleavages (like the phenolic CO loss). Ramping ensures a holistic fragmentation fingerprint in a single injection.
References
Interpreting the fragmentation pattern of the mass spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at:[Link]
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Executive Summary For researchers and drug development professionals, accurately characterizing highly conjugated aromatic systems is critical for understanding molecular interactions, bioavailability, and reactivity. 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, accurately characterizing highly conjugated aromatic systems is critical for understanding molecular interactions, bioavailability, and reactivity. 5-(Dimethylamino)-2-nitrophenol represents a complex push-pull chromophore system. Its Fourier Transform Infrared (FTIR) spectrum is heavily influenced by two competing electronic phenomena: strong intramolecular hydrogen bonding and para-directed
-conjugation.
This guide provides an objective, comparative analysis of the FTIR spectral peaks of 5-(Dimethylamino)-2-nitrophenol against its structural analogues, 2-Nitrophenol and N,N-Dimethylaniline . By deconstructing the causality behind specific peak shifts, this document serves as a robust framework for spectral validation in quality control and synthetic workflows.
Mechanistic Spectroscopic Theory: The Causality of Peak Shifts
To interpret the FTIR spectrum of 5-(Dimethylamino)-2-nitrophenol accurately, one must look beyond standard correlation tables and analyze the molecule's specific electronic environment [1].
Intramolecular Hydrogen Bonding (The Ortho Effect): The hydroxyl (-OH) group at the C1 position and the nitro (-NO2) group at the C2 position are in close proximity, forming a stable six-membered pseudo-ring via intramolecular hydrogen bonding. This interaction lengthens the O-H bond, drastically reducing its force constant and shifting the O-H stretching frequency from a sharp peak at ~3600 cm⁻¹ (free phenol) to a broad, lower-frequency band (~3250 cm⁻¹).
Push-Pull
-Conjugation (The Para Effect): The electron-donating dimethylamino group at C5 is situated para to the strongly electron-withdrawing nitro group at C2. The lone pair on the amine nitrogen delocalizes into the aromatic ring, pushing electron density toward the nitro group. This resonance increases the double-bond character of the amine C-N bond (shifting its stretch to a higher wavenumber) while increasing the single-bond character of the N=O bonds (shifting the asymmetric NO2 stretch to a lower wavenumber)[2].
Caption: Logical relationship between structural features and observed FTIR spectral shifts.
Comparative Spectral Analysis
To isolate the effects of the functional groups, we compare 5-(Dimethylamino)-2-nitrophenol against two reference compounds: 2-Nitrophenol (which possesses the H-bond but lacks the amine donor) and N,N-Dimethylaniline (which possesses the amine donor but lacks the H-bond and nitro acceptor) [3][4].
Table 1: Comparative FTIR Peak Assignments and Shift Causality
Functional Group Vibration
5-(Dimethylamino)-2-nitrophenol
2-Nitrophenol (Ref)
N,N-Dimethylaniline (Ref)
Causality of Observed Shift in Target Compound
O-H Stretch
~3250 cm⁻¹ (Broad)
~3240 cm⁻¹ (Broad)
N/A
Strong intramolecular H-bonding with the ortho-nitro group weakens the O-H bond, shifting it downward.
C-H Aliphatic Stretch
2800 - 2950 cm⁻¹
N/A
2800 - 2950 cm⁻¹
Standard symmetric and asymmetric stretches of the N-methyl groups. Remains relatively stable.
N=O Asymmetric Stretch
~1510 cm⁻¹
~1535 cm⁻¹
N/A
Para-conjugation from the amine donates electron density into the NO2 group, increasing N-O single bond character and lowering the frequency.
N=O Symmetric Stretch
~1330 cm⁻¹
~1340 cm⁻¹
N/A
Coupled with the asymmetric stretch shift; H-bonding from the adjacent OH group further stabilizes the polarized state.
Aromatic C-N Stretch
~1360 cm⁻¹
N/A
~1350 cm⁻¹
Resonance with the para-nitro group increases the partial double-bond character of the C-N bond, shifting it to a higher energy.
C-H Out-of-Plane Bend
~820 cm⁻¹
~740 cm⁻¹
~750 cm⁻¹
Reflects the 1,2,4-trisubstituted benzene ring pattern, distinct from the ortho-disubstituted pattern of 2-Nitrophenol.
Self-Validating ATR-FTIR Experimental Protocol
To ensure data trustworthiness, traditional KBr pellet methods are prone to moisture absorption, which artificially broadens the O-H stretching region. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this analysis. The following protocol incorporates self-validating steps to prevent spectral artifacts.
Step-by-Step Methodology
Step 1: System Initialization and Background Verification
Action: Clean the diamond/ZnSe ATR crystal with high-purity isopropyl alcohol and a lint-free wipe. Allow to air dry.
Self-Validation: Run a background scan (64 scans, 4 cm⁻¹ resolution). Causality: The background spectrum must show a flat baseline in the 3200-3600 cm⁻¹ region. Any peaks here indicate residual moisture or cross-contamination, which would invalidate the critical O-H shift analysis of the sample.
Step 2: Sample Deposition and Pressure Application
Action: Deposit 2-3 mg of solid 5-(Dimethylamino)-2-nitrophenol directly onto the center of the ATR crystal. Lower the pressure anvil until the torque slips (standardized pressure).
Self-Validation: Monitor the live interferogram. Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration and ensuring reproducible peak intensities, particularly for the rigid aromatic stretches.
Step 3: Data Acquisition
Action: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.
Step 4: Spectral Processing (Critical)
Action: Apply an ATR correction algorithm followed by an automatic baseline correction.
Self-Validation: Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). Without ATR correction, the peaks in the fingerprint region (e.g., the C-H out-of-plane bends at 820 cm⁻¹) will appear artificially intense compared to the O-H stretch. Correcting this ensures the spectrum is directly comparable to transmission databases.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19085, 4-(1-Methylpropyl)-2-nitrophenol" PubChem, [Link]. Accessed 10 March 2026.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69137, 2,N-Dimethylaniline" PubChem, [Link]. Accessed 10 March 2026.
National Institute of Standards and Technology. "Phenol, 2-nitro-" NIST Chemistry WebBook, SRD 69, [Link]. Accessed 10 March 2026.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 949, N,N-Dimethylaniline" PubChem, [Link]. Accessed 10 March 2026.
Comparative
Application Scientist's Guide: 5-(Dimethylamino)-2-nitrophenol vs. Commercial Solvatochromic Standards
As drug development and materials science increasingly rely on microenvironmental sensors, selecting the correct solvatochromic probe is critical. While commercial standards like Nile Red, PRODAN, and Reichardt’s Dye dom...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science increasingly rely on microenvironmental sensors, selecting the correct solvatochromic probe is critical. While commercial standards like Nile Red, PRODAN, and Reichardt’s Dye dominate the literature, specialized push-pull chromophores like 5-(Dimethylamino)-2-nitrophenol (5-DMANP) offer unique, dual-responsive capabilities.
This guide objectively compares the performance, mechanistic causality, and experimental workflows of 5-DMANP against industry-standard solvatochromic dyes, providing researchers with the data necessary to optimize their assay designs.
Structural and Electronic Causality: The "Why" Behind the Shift
To understand the utility of 5-DMANP, we must first deconstruct its molecular architecture. 5-DMANP is a classic Donor-
-Acceptor (Push-Pull) system.
The fundamental optical properties of nitroaniline derivatives arise from an intense
electronic transition characterized by significant intramolecular charge transfer (ICT)[1]. In 5-DMANP, the dimethylamino () group acts as a strong electron donor, while the nitro () group acts as a potent electron acceptor. When excited by light, electron density shifts from the donor to the acceptor across the conjugated benzene ring, creating a highly polar excited state (S). Polar solvents stabilize this excited state more than the ground state, lowering the transition energy and causing a bathochromic (red) shift in the absorption spectrum.
The Phenolic Advantage: Halochromism Meets Solvatochromism
What separates 5-DMANP from standard nitroanilines is the hydroxyl (
) group at the 1-position. This introduces halochromism (pH sensitivity). When the pH exceeds the pKa of the phenol group, it deprotonates to form a phenolate (). The phenolate is a drastically stronger electron donor than the neutral phenol. Upon deprotonation, phenolate-based push-pull dyes with nitroaryl acceptors frequently exhibit inverted solvatochromism, a complex spectral behavior highly sensitive to intermediate solvent polarities[2]. Furthermore, specific solute-solvent interactions, such as hydrogen bonding to the nitro or amino groups, can lead to preferential solvation in mixed solvent systems[3].
Mechanistic pathway of ICT, halochromism, and solvent stabilization in 5-DMANP.
Comparative Performance Data
When selecting a dye, the readout modality (absorbance vs. fluorescence) and the environmental target (polarity vs. pH) dictate the choice. Because 5-DMANP contains a nitro group—a known fluorescence quencher via rapid intersystem crossing—it is primarily utilized as a colorimetric (UV-Vis) probe, contrasting sharply with fluorogenic standards.
Feature
5-(Dimethylamino)-2-nitrophenol
Nile Red
PRODAN
Reichardt's Dye (Betaine 30)
Primary Mechanism
ICT & Phenolate Formation
ICT
ICT (H-bond sensitive)
Zwitterionic Ground State
Solvatochromic Shift
Positive (Neutral) / Inverted (Phenolate)
Positive (Red-shifts in polar)
Positive
Negative (Blue-shifts in polar)
pH Sensitivity
Extremely High (Halochromic)
Negligible
Negligible
Moderate (Protonates at low pH)
Readout Modality
Colorimetric (UV-Vis Absorbance)
Fluorescence
Fluorescence
Colorimetric (UV-Vis Absorbance)
Best Application
Dual pH/Polarity sensing, naked-eye assays
Lipid droplet staining, hydrophobic pockets
Protein binding sites, membrane dynamics
Empirical solvent polarity ( scale)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to differentiate true solvatochromic/halochromic shifts from artifacts like aggregation or solvent carryover.
Protocol A: Solvatochromic Absorption Profiling
Objective: Map the dipole moment change of 5-DMANP across a polarity gradient.
Stock Preparation: Prepare a 10 mM stock solution of 5-DMANP in anhydrous DMSO.
Causality: DMSO is universally miscible. Using a highly concentrated stock ensures that the final spike volume is <0.5%, preventing the DMSO from altering the dielectric constant of the test solvents (binary solvent artifact).
Solvent Series: Prepare 50 µM working solutions in a series of spectroscopically pure solvents (e.g., Cyclohexane, Toluene, Chloroform, Acetone, Methanol, Water).
Spectral Acquisition: Record the UV-Vis absorbance from 300 nm to 700 nm using a quartz cuvette. Blank against the respective neat solvent.
Data Validation (Lippert-Mataga Plot): Plot the absorption maximum (
in ) against the orientation polarizability () of the solvents. A linear correlation validates that the shift is purely due to non-specific dipole-dipole interactions. Deviations in protic solvents (Methanol, Water) indicate specific hydrogen-bonding interactions[3].
Protocol B: pH-Dependent Halochromic Assay
Objective: Determine the pKa and isolate the phenolate ICT band.
Buffer Preparation: Prepare a Britton-Robinson universal buffer series from pH 2.0 to 12.0.
Causality: Britton-Robinson buffer maintains a constant ionic strength across a wide pH range. This prevents ionic-strength-induced spectral shifts that could be falsely interpreted as pH effects.
Titration: Spike 5 µL of the 10 mM stock into 1 mL of each buffer (final concentration: 50 µM).
Isosbestic Point Verification (Critical Step): Overlay the absorption spectra.
Self-Validation: You must observe a clean, sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of an isosbestic point mathematically proves a clean two-state transition (Phenol
Phenolate). If the isosbestic point drifts, the dye is either aggregating or degrading.
Self-validating experimental workflow for solvatochromic and halochromic profiling.
The Application Scientist's Verdict
Choosing between 5-DMANP and commercial alternatives comes down to signal modality and environmental complexity :
Choose Nile Red or PRODAN if your assay requires high-sensitivity fluorescence tracking, such as live-cell lipid droplet imaging or monitoring protein conformational changes. 5-DMANP is poorly fluorescent and unsuitable for these tasks.
Choose Reichardt’s Dye if you need an absolute, standardized measurement of solvent polarity (
scale) without the interference of pH changes.
Choose 5-DMANP if you are developing colorimetric sensors, naked-eye diagnostic assays, or polymer films where you need to track both pH changes (halochromism) and microenvironmental polarity (solvatochromism) simultaneously. Its massive push-pull dipole allows for distinct, visible color changes that fluorogenic dyes cannot provide in ambient light.
References
M. Hidalgo, R. Rivelino, & S. Canuto. "Origin of the Red Shift for the Lowest Singlet π → π* Charge-Transfer Absorption of p-Nitroaniline in Supercritical CO2." Journal of Chemical Theory and Computation, 2014.[Link]
C. E. A. de Melo, et al. "Positional isomers of π-extended phenolate-based inverted solvatochromic dyes: Shifting the inversion point by relocating the aryl spacer." Dyes and Pigments, 2021.[Link]
S. K. Das, et al. "Preferential solvation of p-nitroaniline in a binary mixture of chloroform and hydrogen bond acceptor solvents: the role of specific solute–solvent hydrogen bonding." Physical Chemistry Chemical Physics (RSC), 2016.[Link]
A Senior Application Scientist's Guide to Validating 5-(Dimethylamino)-2-nitrophenol as a Novel Intracellular pH Sensor
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount. Fluctuations in pHi are implicated in a vast array of cellular processes, from enzymatic ac...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is paramount. Fluctuations in pHi are implicated in a vast array of cellular processes, from enzymatic activity and ion transport to cell proliferation and apoptosis.[1][2] The development of novel fluorescent probes for pHi sensing is therefore a continuous pursuit, promising enhanced sensitivity, photostability, and targeting capabilities. This guide provides a comprehensive framework for the validation of a candidate intracellular pH sensor, using 5-(Dimethylamino)-2-nitrophenol as a case study. We will objectively compare its hypothetical performance benchmarks against two well-established pH indicators: BCECF and SNARF.
The core of this guide is not merely a set of protocols, but a detailed exposition of the experimental logic and self-validating systems required to rigorously characterize a new molecular tool for intracellular pH measurement.
The Landscape of Intracellular pH Sensors: A Comparative Overview
Before embarking on the validation of a novel sensor, it is crucial to understand the performance characteristics of existing gold-standard probes. 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF) and Seminaphthorhodafluor (SNARF) are two of the most widely used fluorescent dyes for measuring intracellular pH.[3]
BCECF is a dual-excitation ratiometric dye, meaning the ratio of its fluorescence emission intensity when excited at two different wavelengths is used to determine pH.[1] This ratiometric approach provides a degree of independence from variables such as dye concentration and cell path length.[1]
SNARF , conversely, is a dual-emission ratiometric dye. It is excited at a single wavelength, and the ratio of the fluorescence intensities at two different emission wavelengths is pH-dependent. This characteristic can be advantageous in experimental setups with limitations on rapidly switching excitation wavelengths.
The selection of a pH indicator is fundamentally dictated by its pKa, the pH at which the protonated and deprotonated forms of the dye are in equal concentration. For optimal sensitivity, the pKa of the sensor should be close to the physiological pH being measured.
5-(Dimethylamino)-2-nitrophenol is a nitrophenol derivative. Nitrophenols are known to exhibit pH-dependent changes in their absorption spectra due to the protonation and deprotonation of the phenolic hydroxyl group.[5][6] The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group suggests the potential for intramolecular charge transfer (ICT), a mechanism often exploited in the design of fluorescent probes.[4] However, to our knowledge, its comprehensive validation as an intracellular pH sensor has not been reported in peer-reviewed literature. Therefore, a rigorous experimental workflow is necessary to ascertain its suitability.
Experimental Validation Workflow for a Novel pH Sensor
The following sections detail the essential experiments required to validate 5-(Dimethylamino)-2-nitrophenol as a reliable intracellular pH sensor.
Caption: Experimental workflow for the validation of a novel intracellular pH sensor.
In Vitro Characterization
The first step is to determine the pKa of 5-(Dimethylamino)-2-nitrophenol and characterize its fluorescence excitation and emission spectra as a function of pH in an aqueous buffer.
Protocol:
Prepare a series of buffers with known pH values ranging from 4 to 10.
Add a stock solution of 5-(Dimethylamino)-2-nitrophenol to each buffer to a final concentration of 1-10 µM.
For each pH, record the fluorescence excitation and emission spectra using a spectrofluorometer.
To determine if the probe is ratiometric, identify if there are isosbestic points in the excitation or emission spectra.
Plot the ratio of fluorescence intensities at the pH-sensitive wavelengths against pH.
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Rationale: This initial characterization will reveal the optimal pH sensing range of the dye and whether it can be used for ratiometric measurements, which is a critical feature for quantitative intracellular studies.
A significant drawback of many fluorescent probes is photobleaching upon prolonged excitation.
Protocol:
Prepare a solution of 5-(Dimethylamino)-2-nitrophenol in a buffer at a pH near its pKa.
Continuously expose the sample to excitation light in a spectrofluorometer or on a microscope.
Record the fluorescence intensity over time.
Compare the photobleaching rate to that of BCECF and SNARF under identical conditions.
Rationale: High photostability is crucial for time-lapse imaging and experiments requiring long-term observation of cellular processes.
Intracellular Validation
For a probe to be effective, it must be able to cross the cell membrane and accumulate in the cytoplasm. The acetoxymethyl (AM) ester form of dyes is a common strategy to achieve this.
Protocol:
Synthesize the AM ester of 5-(Dimethylamino)-2-nitrophenol.
Incubate cultured cells with varying concentrations of the AM ester (e.g., 1-10 µM) for different durations (e.g., 15-60 minutes).
Wash the cells to remove extracellular dye.
Observe the intracellular fluorescence using a fluorescence microscope to determine the optimal loading conditions and assess subcellular localization.
Rationale: This step establishes a reliable protocol for introducing the sensor into live cells and determines if the dye localizes to the desired compartment (cytosol) or accumulates in organelles, which could complicate pHi measurements.
An ideal intracellular sensor should have minimal impact on cell viability and function.
Protocol:
Culture cells in the presence of a range of concentrations of the AM ester of 5-(Dimethylamino)-2-nitrophenol for a period relevant to planned experiments (e.g., several hours to 24 hours).
Perform a standard cytotoxicity assay, such as an MTT assay, LDH release assay, or use a live/dead cell staining kit.
Compare the results to untreated control cells and cells treated with BCECF-AM and SNARF-AM.
Rationale: This is a critical self-validating step to ensure that the observed cellular responses are not artifacts of dye-induced toxicity.
The intracellular environment can alter the spectral properties and pKa of a fluorescent dye. Therefore, an in situ calibration is essential for accurate pHi measurements.
Caption: Workflow for in situ calibration of an intracellular pH sensor.
Protocol:
Load cells with the AM ester of 5-(Dimethylamino)-2-nitrophenol as determined above.
Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
Add the ionophore nigericin (and sometimes valinomycin) to the calibration buffers. Nigericin is a K+/H+ antiporter that equilibrates the intracellular and extracellular pH in the presence of high extracellular potassium.
Incubate the loaded cells in each calibration buffer and acquire fluorescence images to determine the fluorescence ratio at each pH.
Plot the fluorescence ratio versus pH to generate an in situ calibration curve.
Rationale: This calibration curve is the cornerstone of quantitative intracellular pH measurements, allowing the conversion of fluorescence ratios from experimental cells into absolute pHi values. The intracellular pKa may differ from the in vitro pKa.[3]
Conclusion
The validation of a novel intracellular pH sensor is a multi-step, rigorous process that demands careful experimental design and a thorough understanding of the underlying principles of fluorescence spectroscopy and cell biology. While 5-(Dimethylamino)-2-nitrophenol presents as a potential candidate based on its chemical structure, its utility as a reliable intracellular pH sensor can only be established through the comprehensive validation workflow outlined in this guide. By systematically characterizing its in vitro properties and its behavior within the complex intracellular milieu, and by benchmarking its performance against established sensors like BCECF and SNARF, researchers can confidently determine its suitability for advancing our understanding of the critical role of pH in cellular function.
References
Stratech. (n.d.). Intracellular pH. Retrieved from [Link]
Roe, M. W., Lemasters, J. J., & Herman, B. (1990). Assessment of Fura-2 for measurements of cytosolic free calcium. Cell Calcium, 11(2-3), 63–73. (Note: While this reference is for a calcium indicator, the principles of intracellular dye behavior and the potential for altered properties are relevant. A direct reference for SNARF pKa shift is also available.)
MDPI. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 27(17), 5483. Retrieved from [Link]
Montana Molecular. (n.d.). Live Cell Painting. Retrieved from [Link]
Srivastava, A., & Waggoner, A. S. (2010). Development of pH responsive fluorescent false neurotransmitters. ACS Chemical Neuroscience, 1(4), 289–296. Retrieved from [Link]
MDPI. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 25(8), 4363. Retrieved from [Link]
Nanolive. (2019, February 13). Label-free live cell imaging of antigen mediated mast cell degranulation in collaboration with the Max-Planck-Institute. Retrieved from [Link]
MDPI. (2018). Fluorescent Probes and Sensors. Sensors, 18(2), 528. Retrieved from [Link]
MDPI. (2020). Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals. Polymers, 12(1), 115. Retrieved from [Link]
Frontiers. (2024). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Frontiers in Cell and Developmental Biology, 12, 1352973. Retrieved from [Link]
Garcia-Fossa, F., et al. (2023). Image-Based Profiling in Live Cells Using Live Cell Painting. bio-protocol, 13(24), e4896. Retrieved from [Link]
MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences, 24(2), 1076. Retrieved from [Link]
MDPI. (2024). Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors. Biosensors, 14(11), 589. Retrieved from [Link]
Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature reviews. Molecular cell biology, 11(1), 50–61. Retrieved from [Link]
Algar, W. R., et al. (2012). Quantum dot based FRET sensors for intracellular pH. Journal of the American Chemical Society, 134(12), 5671–5680. Retrieved from [Link]
UCI Aerosol Photochemistry Group. (2023, February 16). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]
MURAL - Maynooth University Research Archive Library. (2023, September 30). Electrochemical detection of para-nitrophenol using a simple activated carbon electrode modified with electrodeposited bismuth. Retrieved from [Link]
Royal Society of Chemistry. (2021). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 23(10), 5895-5906. Retrieved from [Link]
PubMed. (2011, May 15). Cell-based biosensor for measurement of phenol and nitrophenols toxicity. Retrieved from [Link]
ResearchGate. (n.d.). Influence of pH on the photodegradation of 4-nitrophenol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]
ACS Publications. (2010, September 10). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Retrieved from [Link]
Analytical Purity and Elemental Composition of 5-(Dimethylamino)-2-nitrophenol: A Comparative Guide for Synthesis Validation
Executive Summary In the synthesis of advanced fluorophores, liquid crystal intermediates, and active pharmaceutical ingredients (APIs), the structural integrity of precursor molecules dictates the performance of the fin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of advanced fluorophores, liquid crystal intermediates, and active pharmaceutical ingredients (APIs), the structural integrity of precursor molecules dictates the performance of the final product. 5-(Dimethylamino)-2-nitrophenol (CAS 14703-83-4) is a highly specialized nitroaromatic intermediate. However, its synthesis often yields structural isomers or incomplete methylation products that can severely compromise downstream reaction kinetics.
This guide objectively evaluates the elemental analysis (CHNS/O) profile of high-purity 5-(Dimethylamino)-2-nitrophenol, comparing it against its common synthetic alternatives and impurities: 4-(Dimethylamino)-2-nitrophenol (a structural isomer) and 5-Amino-2-nitrophenol (the unmethylated precursor). By establishing a self-validating analytical protocol, we provide researchers with a robust framework for verifying batch purity before committing to expensive downstream syntheses.
The Analytical Challenge: Isomers vs. Precursors
When sourcing or synthesizing 5-(Dimethylamino)-2-nitrophenol, researchers typically face two primary contamination risks:
Incomplete Methylation: The starting material, 5-Amino-2-nitrophenol (5-ANP), may not fully convert, leaving a highly reactive primary amine in the matrix.
Regioisomerism: Depending on the synthetic route, 4-(Dimethylamino)-2-nitrophenol (4-DMANP) can form.
While elemental analysis (combustion analysis) is the gold standard for detecting unmethylated precursors (due to a significant shift in Carbon and Nitrogen ratios), it cannot distinguish between regioisomers like 5-DMANP and 4-DMANP, as they share the exact empirical formula (C8H10N2O3). Therefore, CHNO analysis must be used to validate the completeness of the reaction, while orthogonal techniques (like 1H-NMR or HPLC) are required for isomeric differentiation.
Mechanistic Insight: The Dumas Combustion Method
To quantify these elements, modern laboratories utilize the modified Dumas method [1]. The sample is subjected to high-temperature flash combustion in an oxygen-rich environment. Nitroaromatics are notoriously difficult to combust completely; thus, the addition of a combustion catalyst (like Vanadium Pentoxide, V2O5) is critical to prevent the formation of refractory carbon char and ensure all nitrogen is converted to NOx, which is subsequently reduced to N2 for detection [2].
Caption: Workflow of the modified Dumas combustion method for CHNS/O elemental analysis.
To ensure absolute trustworthiness in the data, the following protocol describes a self-validating system using a Thermo Scientific FlashSmart Elemental Analyzer (or equivalent) [1]. The system uses certified reference materials to continuously monitor instrument drift and matrix effects.
Step-by-Step Methodology
System Purge and Blanking:
Run 3-5 empty tin capsules through the combustion reactor at 1060 °C.
Causality: This establishes a stable baseline and proves the system is free of residual atmospheric nitrogen or carbon carryover from previous runs.
Calibration via K-Factor:
Weigh 2.0 to 3.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard into tin capsules[3].
Causality: BBOT is a highly stable, NIST-traceable standard (C26H26N2O2S) that provides a reliable multi-point calibration curve for C, H, N, and S simultaneously.
Sample Preparation (The Analyte):
Accurately weigh 1.5 to 2.0 mg of the 5-(Dimethylamino)-2-nitrophenol sample into a tin capsule using a microbalance (resolution of 0.001 mg).
Critical Step: Add ~1.0 mg of Vanadium Pentoxide (V2O5) to the capsule before sealing.
Causality: V2O5 acts as an oxygen donor and combustion aid, ensuring the nitro group (-NO2) and the aromatic ring are completely oxidized, preventing low carbon recovery.
Combustion and Detection:
Introduce the sample into the reactor. The gases (CO2, H2O, NOx) are carried by Helium gas through a copper reduction reactor (to convert NOx to N2) [2].
The gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).
Orthogonal Verification (Quality Control):
After every 10 unknown samples, run a known standard of Sulfanilamide (C6H8N2O2S) [4].
Causality: If the Sulfanilamide reads outside the acceptable theoretical range (N: 16.27% ±0.16, C: 41.84% ±0.30), the run is invalidated, and the system must be recalibrated. This makes the protocol self-validating.
Quantitative Data: Product vs. Alternatives
The table below summarizes the theoretical elemental compositions of 5-DMANP, its regioisomer, and its unmethylated precursor. Experimental results are considered acceptable if they fall within ±0.3% of the theoretical values (industry standard for CHN analysis).
Compound
Role / Status
Molecular Formula
MW ( g/mol )
Theoretical Carbon (C)
Theoretical Hydrogen (H)
Theoretical Nitrogen (N)
Theoretical Oxygen (O)
5-(Dimethylamino)-2-nitrophenol
Target Product
C8H10N2O3
182.18
52.74%
5.53%
15.38%
26.35%
4-(Dimethylamino)-2-nitrophenol
Regioisomer
C8H10N2O3
182.18
52.74%
5.53%
15.38%
26.35%
5-Amino-2-nitrophenol (5-ANP)
Precursor / Impurity
C6H6N2O3
154.12
46.76%
3.92%
18.18%
31.14%
Data Interpretation & Impurity Profiling
If a batch of 5-DMANP is contaminated with unreacted 5-ANP, the elemental analysis will show a distinct decrease in Carbon and an increase in Nitrogen . For example, a sample yielding 50.50% Carbon and 16.50% Nitrogen strongly indicates incomplete methylation. Conversely, if the CHNO values perfectly match the 52.74% (C) and 15.38% (N) targets, but the compound fails downstream, the researcher must immediately suspect regioisomer contamination (4-DMANP) and pivot to NMR analysis.
Caption: Logical decision tree for identifying synthesis impurities using CHNO variance.
Conclusion
For researchers utilizing 5-(Dimethylamino)-2-nitrophenol, relying solely on melting point or basic chromatography is insufficient due to the structural similarities of its impurities. By implementing a rigorously calibrated, V2O5-catalyzed CHNO combustion analysis, laboratories can definitively rule out precursor contamination (5-ANP). However, because elemental analysis cannot differentiate between 5-DMANP and 4-DMANP, this protocol must be viewed as the first half of a comprehensive validation system, to be followed by spectroscopic verification.
References
AZoM. "What is a CHNS Elemental Analyzer?" AZo Materials. Available at:[Link]
Validation
A Comparative Guide to the Quantum Efficiency of 5-(Dimethylamino)-2-nitrophenol Based Fluorophores and Their Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an experiment. The fl...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of a fluorophore is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an experiment. The fluorescence quantum yield (Φ), a measure of the efficiency of converting absorbed photons into emitted photons, is a paramount consideration in this selection process. This guide provides an in-depth technical comparison of the quantum efficiency of fluorophores based on the 5-(dimethylamino)-2-nitrophenol (DMNP) scaffold and its widely used alternatives, namely BODIPY and cyanine dyes.
The DMNP core, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group, gives rise to molecules with pronounced intramolecular charge transfer (ICT) character. This property can lead to a strong dependence of their photophysical properties, including quantum yield, on the local environment, making them potentially sensitive probes. However, a comprehensive benchmarking of their quantum efficiency against established fluorophore classes is essential for informed selection.
Due to the limited availability of published data on the specific 5-(dimethylamino)-2-nitrophenol core, this guide will utilize data from a closely related analogue, (E)-5-(diethylamino)-2-(4-nitrophenyl)methylphenol (DSAN), to represent the photophysical behavior of this class of compounds. This analogue shares the key structural motifs of a dialkylamino donor and a nitro-substituted phenolic acceptor, which are responsible for the characteristic ICT properties.
Principles of Quantum Yield Determination: The Relative Method
The most common and accessible method for determining the fluorescence quantum yield is the relative method. This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield. The underlying principle is that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram outlines the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Experimental Protocol
1. Reagent and Glassware Preparation:
Solvent Purity: Utilize spectroscopic grade solvents to minimize background fluorescence.
Glassware Cleanliness: Thoroughly clean all glassware, including cuvettes, to eliminate any fluorescent contaminants.
2. Solution Preparation:
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the DMNP-based fluorophore. Quinine sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.54) is a common standard for the blue-green region.
Concentration: Prepare dilute solutions of both the sample and the standard in the same solvent. It is crucial that the absorbance at the excitation wavelength is below 0.1 in a 1 cm path length cuvette to mitigate inner filter effects.
3. Absorbance Measurement:
Acquire the UV-Vis absorbance spectra of both the sample and standard solutions.
Determine the absorbance value at the chosen excitation wavelength (λex).
4. Fluorescence Measurement:
Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard.
It is imperative to use the same excitation wavelength, excitation and emission slit widths, and detector settings for both measurements.
5. Quantum Yield Calculation:
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Comparative Analysis of Fluorophore Quantum Efficiency
The following table summarizes the quantum efficiency and key photophysical properties of a DMNP analogue and representative examples from the BODIPY and cyanine dye families.
The photophysical properties of the DMNP analogue, DSAN, are characteristic of dyes with strong intramolecular charge transfer. The significant Stokes shift (the difference between the excitation and emission maxima) and the solvent-dependent emission are hallmarks of this phenomenon. While a specific quantum yield is not reported, the literature suggests that related nitro-aromatic compounds often exhibit low to moderate quantum yields due to efficient non-radiative decay pathways. The primary advantage of this class of fluorophores lies in their potential as environmentally sensitive probes, where changes in local polarity or viscosity can modulate their fluorescence output.
BODIPY Dyes
BODIPY (boron-dipyrromethene) dyes are renowned for their exceptional photophysical properties. As illustrated by BODIPY FL, they typically exhibit:
High Quantum Yields: Often approaching unity, making them exceptionally bright.
Sharp Absorption and Emission Spectra: This leads to better spectral resolution and reduced crosstalk in multiplexing applications.
Relative Insensitivity to Solvent Polarity and pH: This provides more stable and predictable fluorescence in various experimental conditions.
These characteristics make BODIPY dyes excellent choices for applications requiring high sensitivity and photostability, such as fluorescence microscopy and flow cytometry.
Cyanine Dyes
Cyanine dyes, such as Cy3 and Cy5, are a versatile class of fluorophores with tunable absorption and emission properties that span the visible and near-infrared (NIR) regions. Their key features include:
High Molar Extinction Coefficients: They are very efficient at absorbing light.
Moderate Quantum Yields: While generally not as high as BODIPY dyes, their quantum yields are sufficient for a wide range of applications.
NIR Emission: Dyes like Cy5 are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.
The quantum yield of cyanine dyes can be sensitive to their local environment and conjugation to biomolecules, which can be both a challenge and an opportunity for sensing applications.
Conclusion
The choice of a fluorophore is a multifaceted decision that requires careful consideration of the specific experimental requirements.
DMNP-based fluorophores , with their characteristic ICT properties, hold promise as environmentally sensitive probes, although their quantum yields may be lower than other classes.
BODIPY dyes are the frontrunners for applications demanding the highest brightness and photostability.
Cyanine dyes offer a broad spectral range, with NIR-emitting members being particularly advantageous for in vivo studies.
This guide provides a framework for understanding and benchmarking the quantum efficiency of these important fluorophore classes. Researchers are encouraged to perform their own quantum yield measurements under their specific experimental conditions to ensure the optimal selection and performance of their chosen fluorescent probes.
References
Grama, S., et al. (2015). Fluorescence decay of (E)-5-(diethylamino)-2-(4-nitrophenyl)methyl phenol in various solvents. Journal of Molecular Liquids, 209, 134-141.
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters.